AMG 319 is an ATP-competitive inhibitor that binds to the kinase domain of the p110δ catalytic subunit of PI3Kδ [1]. Its high selectivity is achieved by exploiting structural differences in the ATP-binding pockets of the various PI3K isoforms [2].
The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against Class I PI3K isoforms, demonstrating a strong preference for PI3Kδ:
| PI3K Isoform | IC₅₀ (nM) | Selectivity Fold (over PI3Kδ) |
|---|---|---|
| PI3Kδ | 18 [2] | 1x |
| PI3Kα | 33,000 [2] | ~1,833x |
| PI3Kβ | 2,700 [2] | ~150x |
| PI3Kγ | 850 [2] | ~47x |
By selectively inhibiting PI3Kδ, AMG 319 blocks the conversion of phosphatidylinositol-(4,5)-bisphosphate (PIP2) to phosphatidylinositol-(3,4,5)-trisphosphate (PIP3) downstream of various cell surface receptors in leukocytes [1]. This prevents the recruitment and activation of key signaling proteins like AKT, thereby dampening pro-survival and proliferative signals specifically in immune cells [3] [4].
The therapeutic effect of AMG 319 in oncology is largely mediated through immunomodulation, rather than direct tumor cell killing. The following diagram illustrates how AMG 319 alters the tumor microenvironment by targeting different immune cell populations.
The immunomodulatory effects of AMG 319 are complex and involve multiple cell types:
Clinical data supports this dual-phase mechanism but also highlights a significant challenge. A neoadjuvant Phase II trial in patients with head and neck squamous cell carcinoma (HNSCC) confirmed that AMG 319 treatment led to:
However, the same systemic immunomodulatory effects that drive efficacy also cause immune-related adverse events (irAEs). In the HNSCC trial, daily dosing (300 mg or 400 mg) led to a high incidence of dose-limiting toxicities like colitis, rash, and transaminitis, forcing treatment discontinuation in many patients [5] [6]. Research in mouse models suggests that intermittent dosing schedules may help uncouple anti-tumor efficacy from severe toxicity by preserving specific protective Treg subsets in healthy tissues like the colon [5].
The development of AMG 319 underscores several key points in targeted cancer therapy:
| PI3K Isoform | IC50 Value | Selectivity Fold (over other PI3Ks) |
|---|---|---|
| PI3Kδ | 18 nM [1] [2] [3] | - |
| PI3Kγ | 850 nM [1] [3] | >47-fold [1] [2] |
| PI3Kβ | 2.7 µM [1] [3] | >47-fold [1] [2] |
| PI3Kα | 33 µM [1] [3] | >47-fold [1] [2] |
> Note: The provided sources show some variability in the selectivity fold, with some stating ">47-fold" and others demonstrating much higher selectivity based on the specific IC50 values. The values for other isoforms are also consolidated from multiple sources.
The quantitative data for AMG319 is derived from standardized biochemical and cellular assays. Below are the detailed methodologies for the key experiments cited in the search results.
This protocol measures the direct inhibition of the PI3Kδ enzyme activity in a cell-free system [1] [2].
This assay confirms that this compound engages its target and inhibits the PI3Kδ signaling pathway inside cells.
PI3Kδ is predominantly expressed in leukocytes and plays a critical role in B-cell and T-cell activation, proliferation, and survival [4]. This compound, as a PI3Kδ inhibitor, blocks this pathway, leading to the observed biological effects.
The diagram below illustrates the core PI3K/Akt signaling pathway and the site of this compound's action.
This compound inhibits PI3Kδ, blocking downstream Akt signaling and cellular functions.
The potency and selectivity of AMG 319 are primarily defined by its half-maximal inhibitory concentration (IC₅₀) values across different PI3K isoforms. The following table consolidates key data from biochemical enzyme assays:
| PI3K Isoform | IC₅₀ Value | Selectivity Fold (over PI3Kδ) | Source/Context |
|---|---|---|---|
| PI3Kδ | 18 nM [1] | 1x (Reference) | Enzyme assay (Alphascreen) [1]. |
| < 10 nM [2] | - | Enzyme assay [2]. | |
| PI3Kγ | 850 nM [1] | ~47-fold | Enzyme assay (Alphascreen) [1]. |
| PI3Kβ | 2,700 nM [3] | >150-fold | Reported in a structural review [3]. |
| PI3Kα | 33,000 nM [3] | >1,800-fold | Reported in a structural review [3]. |
This data confirms that AMG 319 is a potent and highly selective PI3Kδ inhibitor. Its selectivity over PI3Kγ is significant, and it demonstrates even greater specificity against the ubiquitously expressed PI3Kα and PI3Kβ isoforms [2] [1] [3]. Furthermore, in a broad kinome screen of 402 kinases, AMG 319 was inactive at 10 µM, underscoring its high specificity within the kinome [2].
The selectivity profile of AMG 319 is established through a hierarchy of experiments, from purified enzymes to functional cellular systems.
The following diagram illustrates the signaling pathway and the specific point of AMG 319's action.
The diagram shows AMG 319 specifically blocks the PI3Kδ-mediated activation of the AKT signaling pathway downstream of the B Cell Receptor.
AMG 319 selectively targets the PI3Kδ isoform, which is primarily expressed in leukocytes and plays a critical role in B-cell and T-cell signaling, activation, and proliferation [1].
The diagram below illustrates the signaling pathway and immunomodulatory effects of AMG 319:
AMG 319 inhibits PI3Kδ, blocking pro-survival signals in cancer cells and reducing Treg-mediated suppression to enhance cytotoxic T-cell activity.
The potency and selectivity of AMG 319 have been characterized through detailed enzyme and cellular assays.
Table 1: In Vitro Biochemical and Cellular Activity of AMG 319 [6]
| Parameter | Target | IC₅₀ Value | Description |
|---|---|---|---|
| Enzyme Potency | PI3Kδ | 18 nM | Primary target inhibition in enzyme assays. |
| Enzyme Selectivity | PI3Kγ | 850 nM | ~47-fold selective over PI3Kγ. |
| PI3Kα & PI3Kβ | >47-fold selective | Significantly higher selectivity over α and β isoforms. | |
| Cellular Activity | B-cell Proliferation | 8.6 nM | Inhibits anti-IgM/CD40L-induced proliferation. |
| pAkt Reduction | 1.5 nM | Potently reduces levels of phosphorylated Akt (pAkt) in cells. |
Table 2: In Vivo Efficacy of AMG 319 [6]
| Model | Dose & Route | Effect |
|---|---|---|
| Female Lewis Rat | 3 mg/kg (p.o.) | 88% inhibition of the Keyhole Limpet Hemocyanin (KLH)-induced inflammatory response. |
| Transgenic (IgMm) Mouse | Not Fully Specified (p.o.) | Inhibition of in vivo pAKT with an IC₅₀ of 1.9 nM. |
For researchers aiming to evaluate PI3Kδ inhibitors, understanding the standard methodologies is crucial.
This AlphaScreen-based assay measures the inhibition of lipid kinase activity for PI3K isoforms.
This cellular assay evaluates the functional consequences of PI3Kδ inhibition.
AMG 319 has been evaluated in several clinical trials, revealing both its potential and its primary developmental challenge.
Table 3: Summary of Key Clinical Trials with AMG 319
| Trial Identifier / Context | Phase | Condition | Key Findings |
|---|---|---|---|
| NCT01300026 [2] | I/II | Relapsed/Refractory Lymphoid Malignancies | Initial first-in-human study to assess safety and tolerability. |
| NCT02540928 [2] [6] | II | Head and Neck Squamous-Cell Carcinoma (HNSCC) | Terminated. Demonstrated immunomodulatory effects but high rate of irAEs. |
| Nature 2022 Trial [4] [5] | II | HNSCC (Neoadjuvant) | Efficacy: Reduced tumor Tregs, enhanced T-cell cytotoxicity. Toxicity: irAEs (rash, diarrhea, transaminitis) in 12/21 patients, leading to treatment discontinuation. |
A central finding from a 2022 Phase II trial in head and neck cancer patients was that AMG 319 treatment caused rapid and significant immune-related adverse events (irAEs) [4] [5]. This was mechanistically linked to a systemic reduction in regulatory T cells (Tregs), which was also observed in mouse models [4]. Subsequent research in mice suggested that intermittent dosing regimens could decrease tumor growth without inducing the pathogenic T-cells in the colon that drive toxicity, pointing to a potential path forward for this class of drugs [4] [5].
AMG 319 exerts its effects primarily through immunomodulation, specifically by targeting the PI3Kδ signaling pathway in immune cells.
As a PI3Kδ inhibitor, AMG 319 binds to the ATP-binding pocket of the p110δ catalytic subunit, preventing the production of the lipid second messenger PIP3 from PIP2. This inhibits the downstream PI3K/AKT signaling pathway [1] [2]. The diagram below illustrates this core signaling pathway and the point of inhibition.
AMG 319 inhibits the PI3Kδ-mediated activation of the AKT/mTOR signaling pathway.
The table below summarizes quantitative data and key observations from studies involving AMG 319 and related PI3Kδ inhibitors.
| Model/Setting | Treatment | Key Findings & Metrics | Citation |
|---|
| B16F10-OVA melanoma mouse model | PI3Kδ inhibitor (PI-3065) | Reduced tumor volume ↓ Treg cells in tumor, spleen, colon ↑ Cytotoxic CD8+ T cells (↑ GZMB, ↑ PRF1, ↑ IFNG) Effect CD8+ T cell-dependent (lost in Cd8−/− mice) | [3] [4] | | CLL mouse model (TCL1-192) | AMG 319 + Acalabrutinib | Superior reduction in tumor burden (blood, spleen) vs single-agent Extended survival by >2 weeks vs single-agent Reduced proliferation (Ki67), NF-κB signaling, BCL-xL/MCL-1 | [5] | | Human HNSCC Phase II Trial | AMG 319 (300-400 mg/day) | ↓ Intratumoral Treg cells & FOXP3 transcripts Enhanced CD8+ T cell cytotoxicity irAEs: 12/21 patients discontinued (rash, diarrhea, transaminitis) | [3] [4] [6] |
For researchers looking to replicate or build upon these findings, here are the methodologies from key preclinical studies.
A critical finding from the research is that continuous PI3Kδ inhibition causes systemic Treg depletion, leading to serious immune-related adverse events (irAEs). This was observed in a clinical trial where AMG 319 caused colitis, rash, and transaminitis, leading to high discontinuation rates [3] [4] [6].
The preclinical work identified a solution: intermittent dosing. Switching from continuous dosing to a schedule of two days on/five days off in mouse models achieved a significant reduction in tumor growth without inducing the pathogenic T-cell responses in the colon that drive toxicity [3] [4] [6]. This suggests that transient Treg inhibition is sufficient for antitumor immunity while preserving immune homeostasis in healthy tissues. The following diagram illustrates the mechanistic rationale behind this optimized dosing strategy.
Mechanistic rationale for intermittent dosing to balance anti-tumor efficacy and immune-related toxicity.
The promising preclinical data on intermittent dosing has direct clinical implications. The research teams involved are reportedly designing new clinical trials to validate this strategy in human patients [6]. Furthermore, the combination of PI3Kδ inhibition with other agents, such as BTK inhibitors in CLL, represents another promising avenue to deepen therapeutic responses and overcome resistance [5].
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) [1]. The PI3Kδ isoform is primarily expressed in leukocytes, making it an attractive target for modulating the immune system in autoimmune diseases and hematological cancers [2].
The diagram below illustrates the core mechanism of action of this compound in the context of B-cell activation, a key process in autoimmunity.
Figure 1: this compound inhibits the PI3Kδ signaling pathway downstream of the B-Cell Receptor (BCR), disrupting key processes in immune cell activation.
By inhibiting PI3Kδ, this compound affects multiple immune cell types [1]:
Strong preclinical data supported the investigation of this compound for autoimmune applications. The table below summarizes its efficacy in standard animal models of inflammatory disease.
| Disease Model | Species | Dosing Regimen | Key Efficacy Findings |
|---|---|---|---|
| Collagen-Induced Arthritis | DBA/1 mice | 1, 3, or 10 mg/kg/day (oral) for 28 days | ~75% reduction in joint swelling; ~80% reduction in synovial inflammation and bone erosion [1]. |
| Delayed-Type Hypersensitivity | C57BL/6 mice | 3 mg/kg (oral) around challenge | ~60% reduction in inflammation (ear thickness); ~70% reduction in local TNF-α [1]. |
| Ovalbumin-Induced Asthma | BALB/c mice | 3 mg/kg (oral) during challenge | ~75% reduction in lung eosinophils; ~65% reduction in mucus production [1]. |
| KLH-Induced Inflammation | Lewis rats | 3 mg/kg (oral) | 88% inhibition of inflammatory response [1]. |
Here are the detailed methodologies for key experiments that demonstrated the activity of this compound.
The strategic focus for this compound shifted from autoimmunity to cancer, driven by the understanding that PI3Kδ inhibition preferentially impairs regulatory T cells (Tregs) [3] [4]. This effect can enhance the body's anti-tumor immune response.
Clinical trials in patients with head and neck cancer confirmed this mechanism but also revealed a challenge:
Research suggests that alternative dosing strategies, such as intermittent dosing, could help uncouple anti-tumor efficacy from severe toxicity [3] [4].
AMG319 exerts its effects by specifically inhibiting the PI3Kδ isoform, which is highly expressed in leukocytes. The following diagram illustrates the core signaling pathway and the key immunomodulatory effects of PI3Kδ inhibition by this compound in the tumor microenvironment.
This compound inhibits the PI3Kδ-AKT signaling axis, preventing FOXO1 inactivation and leading to Treg suppression and enhanced CD8+ T cell cytotoxicity.
This mechanism leads to two primary outcomes in the tumor microenvironment (TME):
The effects of this compound have been characterized through both clinical trials and preclinical models.
A neoadjuvant, placebo-controlled Phase II trial assessed this compound in treatment-naive patients with head and neck squamous cell carcinoma (HNSCC) [1] [2].
| Immune-Related Adverse Event (irAE) | Frequency in this compound Group | Frequency in Placebo Group |
|---|---|---|
| Skin Rash | 25% | 4% |
| Diarrhea | 28% | 1% |
| Transaminitis (elevated liver enzymes) | 14% | 0% |
Mechanistic studies in mouse models confirmed the systemic effect of PI3Kδ inhibition on Tregs and elucidated the cause of toxicity [1] [2].
Rag1−/− and Cd8−/− mice [1].The search for solutions to the toxicity problem has yielded a promising strategy.
This compound is a highly potent and selective PI3Kδ inhibitor that promotes anti-tumor immunity by targeting Tregs and activating cytotoxic T cells. However, its clinical application is hampered by on-target, off-tumor effects leading to significant irAEs. Future development should focus on innovative dosing schedules, such as intermittent administration, and rational combination therapies to harness its immunotherapeutic potential while minimizing toxicity.
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [2]. It was initially developed by Amgen and has been investigated for treating autoimmune diseases and B-cell-related malignancies [1]. Its mechanism involves inhibiting the PI3Kδ-AKT signaling pathway, which is crucial for B cell survival, proliferation, and activation [1] [3].
The selectivity and potency of this compound are summarized in the table below.
| Target | IC₅₀ (nM) | Selectivity (Fold over PI3Kδ) |
|---|---|---|
| PI3Kδ | 5 - 18 nM | - |
| PI3Kα | 33 μM - >20,000 nM | >47 - ~4,000 |
| PI3Kβ | 2.7 μM - >15,000 nM | ~150 - >3,000 |
| PI3Kγ | 850 nM - >10,000 nM | ~47 - >2,000 |
Data compiled from multiple sources [1] [2]. Note that different assay conditions (e.g., HTRF vs. Alphascreen) can yield varying IC₅₀ values.
In cellular assays, this compound effectively suppresses B cell function by blocking key activation and proliferation pathways. The quantitative data on its cellular activity is as follows.
| Cellular Assay / Effect | Cell Type / Model | This compound IC₅₀ / Effective Concentration |
|---|---|---|
| Inhibition of B cell proliferation | Human peripheral blood B cells (anti-IgM/CD40L stimulated) | IC₅₀ = 8.6 nM [2] |
| Inhibition of B cell proliferation | Human peripheral blood B cells (anti-IgM + IL-4 stimulated) | IC₅₀ = ~3 nM [1] |
| Reduction of pAKT (Ser473) | Human B cells (anti-IgM stimulated) | ~85% reduction at 1 nM [1] |
| Inhibition of pAKT in vivo | Transgenic (IgMm) mice | IC₅₀ = 1.9 nM [1] [2] |
| Reduction of IgG/IgM secretion | Human B cells | ~80% reduction at 10 nM [1] |
The diagram below illustrates the mechanism by which this compound inhibits the PI3Kδ pathway in B cells.
This protocol synthesizes specific data on this compound with established methods for human B cell culture [1] [4].
A common method to track proliferation is the CFSE dilution assay, as used in the reference studies [1].
To confirm target engagement by this compound, analyze the phosphorylation of AKT.
I hope this detailed application note provides a solid foundation for your research. Should you require further clarification on any of the steps or need information on T-cell-independent activation models, feel free to ask.
This compound is a potent and selective small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) with significant implications in both oncology and inflammatory disease research. This compound demonstrates remarkable biochemical potency with an IC₅₀ of 18 nM against PI3Kδ and exhibits >47-fold selectivity over other PI3K isoforms. This compound has advanced to Phase 2 clinical trials for investigating its potential in treating head and neck squamous cell carcinoma (HNSCC), demonstrating its translational relevance. The compound specifically targets the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a critical role in B-cell and T-cell signaling, making it an attractive target for immunomodulation and hematological malignancies.
The molecular characteristics of this compound include a molecular weight of 385.4 g/mol and the chemical formula C₂₁H₁₆FN₇. Its favorable pharmacokinetic properties include oral bioavailability, enabling in vivo studies in various disease models. In preclinical studies, this compound has shown significant efficacy at doses as low as 3 mg/kg in rodent models, effectively inhibiting the KLH-induced inflammatory response by 88% and demonstrating potent suppression of phosphorylated AKT (pAkt) levels, a key downstream marker of PI3K pathway activity.
This compound exhibits a highly selective inhibition profile against Class I PI3K isoforms, with particular potency against the delta (δ) isoform that is predominantly expressed in leukocytes. This selectivity is crucial for targeting immune cell functions while minimizing effects on other cellular processes. The compound demonstrates concentration-dependent inhibition across PI3K isoforms as detailed in Table 1.
Table 1: Biochemical Selectivity Profile of this compound
| Target | IC₅₀ Value | Selectivity Ratio (vs PI3Kδ) |
|---|---|---|
| PI3Kδ | 18 nM | 1-fold |
| PI3Kγ | 850 nM | 47.2-fold |
| PI3Kβ | 2.7 µM | 150-fold |
| PI3Kα | 33 µM | 1833-fold |
The exceptional selectivity for PI3Kδ over other class I PI3K isoforms underscores its utility as a research tool and therapeutic candidate for immune-related applications. This selectivity profile is particularly important given the diverse roles of PI3K isoforms in cellular physiology, with PI3Kα and PI3Kβ being ubiquitously expressed and involved in metabolic regulation, while PI3Kδ and PI3Kγ play more specialized roles in immune cell function.
The PI3K/AKT/mTOR signaling pathway represents one of the most critical intracellular pathways governing cellular processes including survival, proliferation, differentiation, and metabolism. Under normal physiological conditions, PI3K activation occurs in response to various extracellular signals, including growth factors, cytokines, and antigen receptor engagement. Dysregulation of this pathway is frequently associated with oncogenesis and immune dysfunction, making it a prominent target for therapeutic intervention.
Diagram of the PI3K signaling pathway and this compound mechanism:
This compound functions through competitive ATP-binding site inhibition of the p110δ catalytic subunit, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). This inhibition disrupts the membrane recruitment of downstream effectors including PDK1 and AKT, thereby modulating transcriptional programs and cellular responses. In immune cells, this disruption particularly affects activation, proliferation, and differentiation processes, providing the mechanistic basis for its immunomodulatory effects.
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based proximity assay that enables the study of biomolecular interactions in a no-wash, homogeneous format. This technology is particularly valuable for high-throughput screening applications, including enzyme activity assays, protein-protein interactions, and post-translational modifications. The fundamental principle relies on the photosensitizer-mediated energy transfer between donor and acceptor beads upon close proximity (within 200 nm).
The AlphaSystem employs two types of hydrogel-coated beads: Donor beads containing a photosensitizer (phthalocyanine) that converts ambient oxygen to singlet oxygen upon excitation at 680 nm, and Acceptor beads containing thioxene derivatives that react with singlet oxygen to generate chemiluminescent light at 520-620 nm. The short diffusion distance of singlet oxygen molecules (approximately 200 nm) ensures that signal generation only occurs when the biomolecules attached to the beads are in close proximity, providing exceptional specificity and minimal background interference.
Diagram of AlphaScreen bead technology:
The AlphaScreen technology offers several distinct advantages for PI3K inhibition studies compared to traditional assay formats:
For PI3K inhibition assays specifically, the technology allows direct measurement of lipid kinase activity by detecting the formation of phosphorylated products, providing a more physiologically relevant readout compared to indirect enzymatic assays.
Table 2: Buffer and Reagent Formulations for PI3K AlphaScreen Assay
| Component | Composition | Storage |
|---|---|---|
| Enzyme Reaction Buffer | 50 mM Tris-HCl (pH 7.0), 14 mM MgCl₂, 2 mM sodium cholate, 100 mM NaCl, 2 mM DTT (freshly added) | 4°C (without DTT) |
| AlphaScreen Buffer | 10 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.10% Tween 20, 30 mM EDTA, 1 mM DTT (freshly added) | 4°C (without DTT) |
| PI(4,5)P2 Substrate | 10 µM in reaction buffer | -20°C |
| ATP Solution | 20 µM (for PI3Kα/β) or 8 µM (for PI3Kγ/δ) in reaction buffer | Prepared fresh |
| PI3K Enzyme Stocks | PI3Kδ: 1.6 nM, PI3Kγ: 15 nM, PI3Kα: 1.6 nM, PI3Kβ: 0.8 nM (2× working stocks) | -80°C |
| AlphaScreen Beads | Anti-GST acceptor beads (80 µg/mL) and streptavidin-donor beads (80 µg/mL) in AlphaScreen buffer | 4°C (protected from light) |
Critical notes for reagent preparation: DTT must be added fresh on the day of the experiment to maintain reducing conditions. All lipid substrates should be handled in glass containers or polypropylene tubes to prevent adsorption. ATP solutions should be prepared immediately before use and pH-adjusted to 7.0-7.5. Enzyme stocks should be subjected to minimal freeze-thaw cycles to preserve activity, with aliquots stored at -80°C.
The PI3K AlphaScreen assay follows a sequential addition protocol with optimized incubation times at each step. The complete workflow is designed to ensure linear reaction kinetics and robust signal detection:
Diagram of experimental workflow:
Step-by-step protocol:
Compound plate preparation: Prepare source plates containing test compounds at 5 mM concentration in DMSO. Create serial dilutions (typically 1:2 over 22 concentrations) in 384-well polypropylene plates. Include controls in columns 23 (DMSO-only, positive control) and 24 (reference inhibitor at >Ki concentration, negative control).
Assay plate setup: Transfer 0.5 µL from each well of the source plate to 384-well Optiplates using liquid handling equipment. Ensure precise compound transfer for accurate concentration-response profiling.
Enzyme addition: Add 10 µL of 2× enzyme working stock to all wells using a multidrop dispenser. For PI3Kδ assays, use 1.6 nM final enzyme concentration. Include a brief pre-incubation (5 minutes) to allow compound-enzyme interaction.
Reaction initiation: Add 10 µL of 2× substrate/ATP working stock to initiate the kinase reaction. Use ATP concentrations of 20 µM for PI3Kα and PI3Kβ assays, and 8 µM for PI3Kγ and PI3Kδ assays. The lower ATP concentration for PI3Kδ enhances sensitivity for competitive inhibitors like this compound.
Reaction incubation: Incubate plates at room temperature for 20 minutes to allow linear product formation. This duration has been optimized to maintain reaction linearity while providing sufficient signal amplitude for robust detection.
Donor bead addition: Add 10 µL of donor bead solution (streptavidin-coated beads at 80 µg/mL in AlphaScreen buffer) to quench the reaction. Incubate for 30 minutes at room temperature in the dark. This step also allows biotinylated product capture on the donor beads.
Acceptor bead addition: Add 10 µL of acceptor bead solution (anti-GST antibody-coated beads at 80 µg/mL in AlphaScreen buffer). Incubate for 90 minutes at room temperature in the dark to facilitate bead proximity complex formation.
Signal detection: Read plates using an Envision multimode plate reader or equivalent instrument equipped with AlphaScreen detection capabilities. Use 680 nm excitation and measure emission between 520-620 nm. Optimal results are obtained with laser-based excitation systems that provide higher intensity at 680 nm compared to xenon flash lamps.
Data from the AlphaScreen assay should be processed using appropriate normalization to control wells. The percentage inhibition is calculated using the formula:
% Inhibition = 100 × [1 - (SignalSample - SignalMin)/(SignalMax - SignalMin)]
Where SignalSample represents the signal in compound-treated wells, SignalMax is the mean signal in DMSO control wells (column 23, 100% activity), and SignalMin is the mean signal in reference inhibitor control wells (column 24, 100% inhibition).
Dose-response curves are generated by plotting % inhibition against compound concentration and fitting to a four-parameter logistic equation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × HillSlope))
Where X is the logarithm of compound concentration, Y is the response (% inhibition), Top and Bottom are the plateaus of the curve, and HillSlope describes the steepness of the curve. The IC₅₀ value is derived as the concentration at which 50% inhibition occurs.
In the PI3Kδ AlphaScreen assay, this compound demonstrates concentration-dependent inhibition with characteristic IC₅₀ values as shown in Table 1. Representative data should include:
The selectivity profile of this compound should be confirmed by parallel testing against other PI3K isoforms under identical assay conditions, with particular attention to the >47-fold selectivity over PI3Kγ and significantly greater selectivity over PI3Kα and PI3Kβ.
The biochemical inhibition measured by the AlphaScreen assay correlates with functional cellular activity across various assays:
Table 3: Cellular Activity Profile of this compound
| Cellular Assay | System | Readout | IC₅₀ Value |
|---|---|---|---|
| B-cell proliferation | Human B cells (anti-IgM/CD40L stimulated) | [³H]thymidine incorporation | 8.6 nM |
| AKT phosphorylation | Human B cells | pAKT (Ser473) levels | 1.5 nM |
| CD69 expression | Human whole blood | Anti-IgD-induced CD69 | ~16 nM |
| Th17 differentiation | Mouse CD4+ T cells | IL-17A+ cell proportion | 10 nM (80% reduction) |
The potent inhibition of B-cell proliferation (IC₅₀ = 8.6 nM) and AKT phosphorylation (IC₅₀ = 1.5 nM) demonstrates effective cellular target engagement and functional pathway modulation. The human whole blood assay (HWB) showing CD69 inhibition with IC₅₀ of approximately 16 nM provides particular relevance for physiological systems, accounting for plasma protein binding and cellular distribution.
The cellular activity translates to in vivo efficacy in rodent models, with this compound (3 mg/kg, p.o.) inhibiting the KLH-induced inflammatory response by 88% in female Lewis rats. In transgenic (IgMm) mice, the compound inhibits in vivo pAKT with IC₅₀ of 1.9 nM, demonstrating excellent target coverage at pharmacologically relevant doses.
In a neoadjuvant Phase II clinical trial (NCT02540928) involving patients with head and neck squamous cell carcinoma, this compound treatment led to significant immunomodulatory effects, including:
These clinical findings validate the mechanistic insights gained from biochemical and cellular assays, confirming PI3Kδ inhibition as a viable strategy for cancer immunotherapy. However, the trial also highlighted dose-limiting toxicities (colitis, skin rashes, transaminitis) in 12 of 21 patients at doses of 300-400 mg daily, underscoring the importance of optimized dosing regimens.
For robust implementation of the PI3Kδ AlphaScreen assay, ensure the following quality control metrics:
The AlphaScreen assay provides a robust, sensitive, and reproducible method for quantifying PI3Kδ inhibition by small molecules such as this compound. The homogeneous format enables efficient screening of compound libraries while maintaining physiological relevance through direct detection of lipid kinase activity. The detailed protocol outlined in this application note has been validated through extensive characterization of this compound, demonstrating excellent correlation between biochemical potency, cellular activity, and in vivo efficacy.
The comprehensive dataset generated using this assay system supports the translational development of PI3Kδ inhibitors for immunological and oncological indications. However, recent clinical findings suggesting immune-related adverse events with continuous dosing highlight the importance of further research into alternative dosing strategies, including intermittent administration protocols that may maintain antitumor immunity while limiting toxicity.
This compound is a potent and selective small molecule inhibitor targeting the delta isoform of phosphoinositide 3-kinase (PI3Kδ), which plays a critical role in lymphocyte signaling, survival, and activation. With an IC₅₀ of 18 nM against PI3Kδ and >47-fold selectivity over other PI3K isoforms, this compound has emerged as a promising immunotherapeutic agent in oncology research [1]. The PI3K/Akt signaling pathway represents one of the most frequently dysregulated pathways in human cancers, contributing to uncontrolled cell proliferation, enhanced survival, and treatment resistance [2] [3]. This pathway is activated by various stimuli including receptor tyrosine kinases, cytokine receptors, and G-protein coupled receptors, leading to production of phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) which recruits Akt to the plasma membrane where it undergoes phosphorylation at two key regulatory sites: Thr³⁰⁸ by PDK1 and Ser⁴⁷³ by mTORC2 [3].
Research demonstrates that PI3Kδ inhibition possesses remarkable immunomodulatory properties, particularly through its effect on regulatory T cells (Tregs). In a neoadjuvant, double-blind, placebo-controlled randomized phase II trial in patients with head and neck squamous cell carcinoma (HNSCC), this compound treatment significantly decreased tumour-infiltrating Treg cells while enhancing the cytotoxic potential of tumour-infiltrating T cells [4] [5]. This unique mechanism of action underpins the dual application of this compound both as an investigational cancer therapeutic and as a tool for understanding PI3Kδ biology in immune cell regulation.
The PI3K/Akt pathway begins with activation of PI3K at the cell membrane, where it phosphorylates PIP₂ to generate the second messenger PIP₃. This lipid product serves as a docking site for pleckstrin homology (PH) domain-containing proteins including Akt and its upstream activator PDK1. Full Akt activation requires phosphorylation at both Thr³⁰⁸ (by PDK1) and Ser⁴⁷³ (by mTORC2) [3]. This compound specifically targets the p110δ catalytic subunit of PI3Kδ, which is predominantly expressed in leukocytes and plays a critical role in B-cell development, maintenance, and function [4] [1].
The selectivity of this compound for the δ-isoform is particularly important for its immunomodulatory effects, as evidenced by its potency profile: PI3Kδ (IC₅₀ = 18 nM), PI3Kγ (IC₅₀ = 850 nM), with even greater selectivity over PI3Kα and PI3Kβ [1]. This isoform selectivity differentiates this compound from pan-PI3K inhibitors and contributes to its specific effects on immune cell populations while potentially minimizing off-target effects.
PI3Kδ inhibition with this compound demonstrates profound effects on the tumor immune microenvironment. Clinical and preclinical studies have revealed that this compound treatment:
The following diagram illustrates the core PI3K/AKT signaling pathway and the mechanism of this compound inhibition:
Figure 1: PI3K/AKT Signaling Pathway and this compound Mechanism of Action. This compound specifically inhibits the p110δ subunit of PI3K, preventing conversion of PIP₂ to PIP₃ and subsequent Akt activation. PTEN acts as a natural pathway inhibitor by catalyzing the reverse reaction.
This compound demonstrates high potency and exceptional selectivity for PI3Kδ relative to other PI3K isoforms. The following table summarizes the key quantitative parameters for this compound:
Table 1: this compound Potency and Selectivity Profile
| Parameter | Value | Experimental Context |
|---|---|---|
| PI3Kδ IC₅₀ | 18 nM | Biochemical enzyme assay [1] |
| PI3Kγ IC₅₀ | 850 nM | Biochemical enzyme assay [1] |
| Selectivity Ratio (γ/δ) | >47-fold | Selectivity over other PI3K isoforms [1] |
| B-cell Proliferation IC₅₀ | 8.6 nM | Anti-IgM/CD40L-induced B-cell proliferation [1] |
| pAkt Inhibition IC₅₀ | 1.5 nM | Reduction of pAkt levels in B cells [1] |
| In Vivo pAkt Inhibition | 1.9 nM | Transgenic (IgMm) mouse model [1] |
In cellular assays, this compound demonstrates potent concentration-dependent inhibition of B-cell signaling and function:
Table 2: Functional Activity of this compound in Cellular Assays
| Assay Type | Readout | Result | Significance |
|---|---|---|---|
| B-cell Proliferation | Inhibition of anti-IgM/CD40L-induced proliferation | IC₅₀ = 8.6 nM | Demonstrates potent suppression of B-cell activation [1] |
| pAkt Inhibition | Reduction of phosphorylated Akt levels in B cells | IC₅₀ = 1.5 nM | Confirms target engagement in cellular context [1] |
| CD69 Expression | Inhibition of anti-IgD-induced CD69 expression in HWB | Significant suppression | Validates immunomodulatory activity in primary cells [1] |
| In Vivo Efficacy | Inhibition of KLH-induced inflammatory response in rats | 88% inhibition at 3 mg/kg, p.o. | Demonstrates potent anti-inflammatory activity [1] |
The PI3K enzyme assay is designed to measure the direct inhibition of PI3K isoforms by this compound using a competitive chemiluminescence detection system. This assay enables researchers to quantitatively determine the potency and selectivity of this compound against different PI3K isoforms (α, β, γ, δ) under standardized conditions. The assay employs Alphascreen technology with a proximity-based detection system that measures PI3K activity through PIP₃ production [1].
This protocol is essential for:
Plate Preparation:
Enzyme Reaction:
Signal Detection:
The expected results should demonstrate a concentration-dependent inhibition of PI3Kδ activity with an IC₅₀ of approximately 18 nM, with significantly reduced potency against other PI3K isoforms, confirming the selectivity profile of this compound [1].
The phosphorylated Akt (pAkt) inhibition assay measures this compound activity in cellular contexts, providing critical information about target engagement and functional cellular response. As a key node in the PI3K signaling pathway, Akt phosphorylation at Ser⁴⁷³ serves as a direct biomarker of PI3K activity, making pAkt levels a pharmacodynamic marker for PI3K inhibitor efficacy [3] [6]. This assay validates that this compound can effectively penetrate cells and inhibit PI3Kδ-mediated signaling in physiologically relevant systems.
Advanced methodologies for pAkt detection have been developed to improve quantification. A nanocapillary electrophoresis immunoassay (NanoPro 1000) enables separation of Akt isoforms and phosphoforms based on isoelectric point, allowing measurement of activated AKT1/2/3 from as few as 56 cells [7]. Additionally, LC-MS/MS methods provide accurate stoichiometric quantification of Akt phosphorylation with interday imprecision of 3.8% for Thr³⁰⁸ and 2.3% for Ser⁴⁷³, offering wider dynamic range and more precise quantification than traditional Western blotting [6].
Materials:
Procedure:
Cell Preparation and Treatment:
Cell Lysis and Protein Extraction:
pAkt Detection by Nanocapillary Immunoassay:
The following diagram illustrates the experimental workflow for assessing this compound activity in cellular systems:
Figure 2: Experimental Workflow for this compound Cellular Activity Assessment. The protocol involves treating B-cells with this compound followed by B-cell receptor stimulation, protein extraction, and pAkt detection using multiple complementary methods.
The B-cell proliferation assay evaluates the functional consequences of PI3Kδ inhibition by this compound on B-cell activation and expansion, providing critical information about its immunomodulatory potential.
Materials and Reagents:
Procedure:
Expected Results: this compound should inhibit anti-IgM/CD40L-induced B-cell proliferation with an IC₅₀ of 8.6 nM [1].
CD69 is an early activation marker on lymphocytes that rapidly upregulates following B-cell receptor engagement. This assay provides a sensitive measure of this compound effects on early B-cell activation events.
Procedure:
Expected Results: this compound should demonstrate concentration-dependent inhibition of anti-IgD-induced CD69 expression in human whole blood, confirming its immunomodulatory activity in physiologically relevant environments [1].
This compound has been evaluated in both preclinical models and clinical trials, demonstrating significant potential as an immunomodulatory agent in oncology:
Phase II Trial in HNSCC: In a neoadjuvant, double-blind, placebo-controlled randomized phase II trial in patients with head and neck squamous cell carcinoma (EudraCT 2014-004388-20), this compound treatment resulted in decreased tumour-infiltrating Treg cells and enhanced cytotoxic potential of tumour-infiltrating T cells [4] [5]. This demonstrates the dual mechanism of this compound in simultaneously suppressing immunosuppressive cells while enhancing anti-tumor immunity.
Immune-Related Adverse Events: At doses of 300-400 mg daily, immune-related adverse events (irAEs) requiring treatment discontinuation occurred in 12 out of 21 patients, including skin rashes (29%), diarrhea (29%), and transaminitis (14%) [4]. These findings highlight the potent immunomodulatory effects of this compound and suggest careful dose optimization is required for clinical application.
Intermittent Dosing Strategy: Preclinical studies in mouse models revealed that intermittent dosing of PI3Kδ inhibitors led to significant decrease in tumor growth without inducing pathogenic T cells in colonic tissue, suggesting that alternative dosing regimens might limit toxicity while maintaining efficacy [4] [5].
Research suggests that PI3Kδ inhibition may synergize with other targeted therapies:
Dual Pathway Inhibition: Studies with other PI3K inhibitors have demonstrated that combination with MAPK/ERK pathway inhibitors can produce synergistic anticancer effects in leukemia cells, associated with induction of oxidative stress and modulation of cellular antioxidant defense mechanisms [8].
Enhanced Anti-Tumor Immunity: The ability of this compound to reduce intratumoral Treg cells while enhancing T-cell cytotoxicity suggests potential for combination with immune checkpoint inhibitors, potentially overcoming resistance mechanisms in the tumor microenvironment [4].
This compound represents a potent and selective PI3Kδ inhibitor with well-characterized biochemical and cellular activity. The protocols outlined in this document provide comprehensive methodologies for evaluating this compound activity across multiple experimental systems, from biochemical enzyme assays to functional cellular readouts. The quantitative data generated using these methods demonstrates consistent potency against PI3Kδ (IC₅₀ = 18 nM) with significant cellular activity in B-cell proliferation (IC₅₀ = 8.6 nM) and pAkt inhibition (IC₅₀ = 1.5 nM) assays [1].
The unique immunomodulatory properties of this compound, particularly its ability to decrease regulatory T cells while enhancing T-cell cytotoxicity, position it as a promising investigational agent in cancer immunotherapy [4] [5]. However, the clinically observed immune-related adverse events underscore the importance of careful dose optimization and consideration of intermittent dosing regimens to maximize therapeutic index. These application notes provide the foundational methodologies necessary for further investigation of this compound mechanism of action, combination strategies, and biomarker development in both preclinical and clinical settings.
The table below summarizes the key in vivo dosing and efficacy data for this compound in a mouse CIA model, as identified from the current literature.
| Parameter | Details |
|---|---|
| Animal Model | DBA/1J mice with Collagen-Induced Arthritis (CIA) [1] |
| Recommended Dose | 10 mg/kg/day [1] |
| Administration Route | Oral gavage (via 0.5% methylcellulose + 0.1% Tween 80 vehicle) [1] |
| Treatment Onset & Duration | Started on day 21 (after disease onset) for 28 days [1] |
| Primary Efficacy Outcome | Significant reduction in arthritis clinical score and joint swelling (~75% reduction) [1] |
| Histopathological Improvement | ~80% reduction in synovial inflammation and bone erosion vs. vehicle [1] |
| Serum Cytokine Reduction | ~70% lower TNF-α and ~65% lower IL-6 vs. vehicle (ELISA) [1] |
For reproducible results, follow this detailed methodology that integrates the standard CIA model induction with the this compound treatment regimen.
The foundation of this protocol is a well-established CIA model in DBA/1J mice, which are genetically susceptible to this form of arthritis [2] [3].
Consistent and blinded evaluation is crucial for reliable data.
The therapeutic effect of this compound stems from its potent and selective inhibition of the PI3Kδ pathway, which is critically involved in immune cell activation [7] [8]. The following diagram illustrates the proposed mechanism of action in the context of RA pathophysiology.
The biochemical profile that enables this selectivity is summarized in the table below.
| Assay Type | Target | Result (IC₅₀) | Context & Significance |
|---|---|---|---|
| Biochemical Assay | PI3Kδ | 18 nM | Confirms primary target engagement [1] |
| Biochemical Assay | PI3Kα | 33 μM | >1,800-fold selectivity, minimizes off-target risks [1] |
| Biochemical Assay | PI3Kβ | 2.7 μM | >47-fold selectivity over PI3Kβ [1] |
| Biochemical Assay | PI3Kγ | 850 nM | >47-fold selectivity over PI3Kγ [1] |
| Cellular Assay | B Cell Proliferation | IC₅₀ ~3 nM | Potent suppression of humoral immune response [1] |
| Cellular Assay | pAKT (Ser473) | >85% reduction at 1 nM | Strong suppression of downstream signaling [1] |
| Cellular Assay | Th17 Differentiation (IL-17A+ cells) | Significant reduction at 10 nM | Modulates T-cell mediated pathology [1] |
This section outlines the core design of the phase IIa trial investigating AMG 319 as a neoadjuvant therapy in HNSCC.
Table 1: Clinical Trial Arms and Dosing [2]
| Arm Title | Arm Type | Intervention | Dosage and Administration |
|---|---|---|---|
| AMG 319 400 mg | Experimental | AMG 319 hydrate | 400 mg orally, once daily |
| AMG 319 300 mg | Experimental | AMG 319 hydrate | 300 mg orally, once daily (dose reduced after safety review) |
| Placebo | Placebo Comparator | Placebo | Orally, once daily |
The trial provided crucial insights into the immunological effects and clinical challenges of PI3Kδ inhibition.
Table 2: Summary of Key Efficacy and Safety Findings [4] [2] [3]
| Category | Metric | Finding |
|---|---|---|
| Immunological Effects | Intra-tumoural Treg cells | Significantly reduced post-treatment |
| CD8+ T cell cytotoxicity | Increased expression of IFNG, GZMB, PRF1 | |
| Target engagement | 51.6-88.9% inhibition of pAKT in B cells | |
| Clinical Activity | Pathological response | 1 complete response; 2 partial responses |
| Safety (400 mg dose) | Patients with Gr 2/3 irAEs | 9 out of 15 (60%) |
| Most common irAEs | Rash, diarrhea/colitis, transaminitis | |
| Treatment discontinuation | 12 out of 21 total AMG 319-treated patients |
The following diagrams, generated using Graphviz DOT language, illustrate the mechanistic insights from the trial.
Diagram 1: AMG 319 Anti-Tumor Mechanism in HNSCC This diagram illustrates how PI3Kδ inhibition remodels the tumour microenvironment to promote anti-tumour immunity.
Diagram 2: Mechanism of AMG 319-Induced Colitis This diagram explains the systemic effect of continuous PI3Kδ inhibition that leads to dose-limiting colitis.
For researchers aiming to replicate or build upon these findings, here are summaries of key methodologies used in the trial.
Protocol 1: Assessment of Target Engagement via pAKT Inhibition
Protocol 2: Immunohistochemical Analysis of Tumour-Infiltrating Lymphocytes
Protocol 3: Monitoring Systemic Immunocompetence
The findings from this trial highlight both the promise and challenges of PI3Kδ inhibition in immuno-oncology.
AMG319 is a highly selective PI3Kδ inhibitor that has demonstrated significant immunomodulatory activity in both preclinical models and clinical trials. PI3Kδ (phosphoinositide 3-kinase delta) plays a critical role in lymphocyte signaling and has emerged as a promising therapeutic target for both hematological malignancies and solid tumors. In a recent phase II clinical trial involving patients with head and neck squamous cell carcinoma (HNSCC), this compound administration resulted in profound changes in the tumor microenvironment, including decreased regulatory T cell (Treg) populations and enhanced cytotoxic potential of tumor-infiltrating T cells [1] [2]. However, dose-limiting immune-related adverse events (irAEs) were observed in a significant proportion of patients, highlighting the need for reliable biomarkers to monitor target engagement and immunomodulatory effects [1].
CD69 has been established as one of the earliest cell surface activation markers expressed on T lymphocytes following stimulation, with detection possible within 1-2 hours after activation [3]. The expression of CD69 precedes other activation markers such as CD25, CD71, and HLA-DR, making it an ideal pharmacodynamic marker for assessing the immediate effects of PI3Kδ inhibition on T-cell activation [3] [4]. This application note details a robust, flow cytometry-based whole blood assay for quantifying CD69 expression to evaluate this compound activity, providing researchers with a standardized method for monitoring target engagement and immunomodulatory effects in clinical trials and preclinical development.
The whole blood assay for CD69 expression provides a physiologically relevant system for evaluating T-cell activation status while maintaining the native environment of blood cells. This method offers several advantages over peripheral blood mononuclear cell (PBMC)-based assays, including minimal ex vivo manipulation, preservation of natural cell-cell interactions, and avoidance of potential activation artifacts introduced by density gradient separation procedures. The assay capitalizes on the rapid inducibility of CD69 expression following T-cell receptor engagement and its modulation by PI3Kδ signaling pathways [5] [4].
PI3Kδ transmits signals from various immune receptors, including the T-cell receptor, B-cell receptor, and Fc receptors. Inhibition of PI3Kδ by this compound modulates downstream signaling cascades, ultimately affecting T-cell activation and function. CD69 expression is regulated through multiple signaling pathways, including PKC stimulation and calcium mobilization, which are influenced by PI3Kδ activity [3] [4]. The assay described herein utilizes phytohemagglutinin (PHA) as a polyclonal T-cell activator to stimulate CD69 expression in the presence or absence of this compound, allowing for quantitative assessment of PI3Kδ inhibition through flow cytometric analysis of CD69 surface expression on CD4+ and CD8+ T-cell subsets.
Table 1: Key Advantages of Whole Blood CD69 Assay
| Feature | Advantage | Application |
|---|---|---|
| Minimal Manipulation | Preserves physiological cell interactions | More accurate reflection of in vivo responses |
| Early Activation Marker | Detection within hours of stimulation | Rapid assessment of drug effects |
| Dual Measurement Capability | Both qualitative (% positive) and quantitative (ABC) | Comprehensive profiling of activation status |
| Subset-Specific Analysis | Separate assessment of CD4+ and CD8+ T cells | Identification of subset-specific drug effects |
Table 2: Monoclonal Antibodies for Flow Cytometric Analysis
| Specificity | Fluorochrome | Purpose | Recommended Vendor |
|---|---|---|---|
| CD3 | FITC | T-cell identification | Becton Dickinson |
| CD4 | CyChrome or equivalent | Helper T-cell subset | PharMingen |
| CD8 | PerCP or equivalent | Cytotoxic T-cell subset | Becton Dickinson |
| CD69 | PE | Activation marker | Becton Dickinson |
| Appropriate Isotype Controls | FITC/PE/PerCP/CyChrome | Background staining | Same as specific antibodies |
Prepare this compound solutions in RPMI 1640 culture medium at appropriate working concentrations based on experimental design. Include a vehicle control without this compound.
Aliquot 125 μL of whole blood into wells of a 96-well round-bottom microtiter plate.
Add 125 μL of RPMI 1640 containing PHA (final concentration 20 μg/mL) and the appropriate concentration of this compound or vehicle control.
Include unstimulated controls by adding 125 μL of RPMI 1640 without PHA to designated wells.
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
After incubation, transfer 100 μL aliquots of whole blood to 12 × 75 mm tubes.
Add 5 μL each of CD5 FITC, CD69 PE, and CD4 CyC or CD8 PerCP to appropriate tubes.
Vortex tubes gently and incubate at room temperature for 15 minutes in the dark.
Add 500 μL of FACS lysing solution to each tube, vortex, and incubate at room temperature for at least 30 minutes.
Samples are now ready for flow cytometry analysis without a washing step.
Set up flow cytometer according to manufacturer's instructions with appropriate compensation settings.
Using logical gating strategies, identify CD4+ and CD8+ T-cell populations based on forward/side scatter properties and CD5 FITC/CD4 CyC or CD5 FITC/CD8 PerCP fluorescence.
Acquire a minimum of 2,000 events for both CD4+ and CD8+ T-cell populations.
Establish histogram profiles of CD69 PE fluorescence for both CD4+ and CD8+ T-cell subsets.
For quantitative assessment of CD69 expression levels (antibody binding capacity):
Prepare QSC microbeads according to manufacturer's instructions.
Add 5 μL of CD69 PE to a tube containing 50 μL of QSC microbeads and 60 μL of PBS buffer.
Process beads as described for samples (add 500 μL FACS lysing solution, incubate 30 minutes).
Acquire data for microbead sets and generate a standard curve using QuickCal software.
Determine anti-CD69 PE antibody binding capacity (ABC) for samples by extrapolating median channel fluorescence values from the standard curve.
In healthy donors, PHA stimulation typically induces CD69 expression on 40-80% of CD4+ T cells and 30-60% of CD8+ T cells after 18-24 hours incubation [3]. This compound treatment is expected to modulate CD69 expression in a dose-dependent manner, reflecting its immunomodulatory effects through PI3Kδ inhibition. The expected reduction in CD69 expression with this compound treatment should be evaluated relative to vehicle-treated stimulated controls.
Table 3: Expected CD69 Expression Patterns in Response to this compound Treatment
| Condition | CD4+ T Cells (% CD69+) | CD8+ T Cells (% CD69+) | Interpretation |
|---|---|---|---|
| Unstimulated | <5% | <5% | Baseline activation state |
| PHA Stimulated + Vehicle | 40-80% | 30-60% | Maximum activation potential |
| PHA Stimulated + this compound (Low Dose) | 25-60% | 20-45% | Partial PI3Kδ inhibition |
| PHA Stimulated + this compound (High Dose) | 10-30% | 10-25% | Substantial PI3Kδ inhibition |
High background in unstimulated controls: Ensure rapid processing of blood samples (within 6 hours of collection) and maintain consistent temperature conditions during transport and storage.
Low CD69 expression in stimulated controls: Verify PHA activity and concentration; ensure proper incubation conditions (37°C, 5% CO2); check that blood samples are from healthy donors without known immunodeficiencies.
Poor staining resolution: Confirm antibody titrations have been performed; verify fluorochrome compensation settings; check instrument performance and calibration regularly.
High variability between replicates: Use consistent blood handling procedures; avoid excessive force during pipetting; ensure reagents are thoroughly mixed before use.
The molecular signaling pathways regulated by this compound and their relationship to CD69 expression provide important context for interpreting assay results. The following diagram illustrates the key signaling mechanisms:
This compound exerts its effects through specific inhibition of PI3Kδ signaling, which normally transmits signals from immune receptors such as the T-cell receptor (TCR). Inhibition of PI3Kδ prevents the production of PIP3 from PIP2, subsequently reducing AKT activation. This leads to increased nuclear localization of FOXO1, a transcription factor that regulates the expression of homing receptors such as KLF2 and S1PR1 [1] [2]. Concurrently, CD69 expression is regulated through calcium mobilization and PKC activation following TCR engagement, which activate transcription factors NFAT and AP1 that induce CD69 gene expression [5] [4]. The interplay between these pathways explains how this compound modulation of PI3Kδ signaling can influence CD69 expression patterns and ultimately affect T-cell activation, differentiation, and tissue homing properties.
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) with significant immunomodulatory properties. This compound demonstrates remarkable isoform selectivity, with an IC₅₀ of 18 nM for PI3Kδ compared to 850 nM, 2.7 μM, and 33 μM for PI3Kγ, PI3Kβ, and PI3Kα, respectively [1]. The high specificity for PI3Kδ makes this compound particularly valuable for targeting immune cell functions without broader kinase interference, as it shows no significant inhibition of 70+ other kinases (including JAK/STAT pathways, NF-κB, and MAPKs) at concentrations up to 1 μM [2]. Originally developed by Amgen as a potential therapeutic for autoimmune conditions like rheumatoid arthritis, this compound has also demonstrated promising anti-cancer activity through mechanisms involving immune activation and direct effects on malignant B-cells [2].
The PI3Kδ pathway is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, survival, activation, and differentiation. Unlike other PI3K isoforms, PI3Kδ has emerged as a rational therapeutic target for immune-mediated diseases due to its specific functions in lymphocyte signaling [3]. This compound effectively suppresses PI3Kδ-mediated AKT phosphorylation in B-cells, with significant inhibition observed at concentrations as low as 1 nM, demonstrating its potent pathway modulation capability [4]. This targeted inhibition forms the basis for this compound's application in various preclinical models of inflammation and autoimmunity, including the keyhole limpet hemocyanin (KLH)-induced inflammation model, collagen-induced arthritis, and other immune challenge systems.
The KLH-induced inflammation model has been instrumental in characterizing the immunomodulatory effects of this compound in vivo. In this well-established model, this compound administered orally at 3 mg/kg demonstrated impressive 88% inhibition of the KLH-induced inflammatory response in female Lewis rats [2]. This robust efficacy establishes this compound as a highly potent suppressor of antigen-driven immune responses. Additionally, this compound effectively inhibited in vivo phosphorylated AKT (pAKT) in transgenic (IgMm) mice with an IC₅₀ of 1.9 nM, confirming its target engagement and pathway modulation in physiological settings [2]. This combination of potent efficacy and target suppression highlights the value of this compound as a tool compound and potential therapeutic agent in immune-mediated diseases.
Table 1: this compound Efficacy in KLH-Induced Inflammation Model
| Parameter | Result | Model System | Dosing |
|---|---|---|---|
| Inflammation Inhibition | 88% reduction | Female Lewis rats | 3 mg/kg, p.o. |
| pAKT Inhibition (IC₅₀) | 1.9 nM | Transgenic (IgMm) mice | Not specified |
| Biochemical Coverage | Full pathway suppression | CD-69 human whole blood assay | 3 mg/kg |
This compound exhibits exceptional biochemical potency against PI3Kδ, with IC₅₀ values consistently reported in the low nanomolar range across various assay systems. In HTRF-based kinase activity assays using recombinant human PI3Kδ (p110δ/p85α complex), this compound demonstrated an IC₅₀ of approximately 0.5 nM, while surface plasmon resonance (SPR) binding assays revealed a Kᵢ of 0.3 nM [2]. This high affinity translates to potent cellular effects, with this compound inhibiting human B-cell proliferation with an IC₅₀ of 8.6 nM in anti-IgM/CD40L-stimulated cells [1]. The compound's selectivity is particularly noteworthy, showing >47-fold selectivity for PI3Kδ over other PI3K isoforms and minimal activity against a broad panel of non-PI3K kinases [2].
Table 2: this compound Selectivity Profile Across PI3K Isoforms
| PI3K Isoform | IC₅₀ Value | Selectivity Ratio (vs. PI3Kδ) |
|---|---|---|
| PI3Kδ | 18 nM | 1-fold |
| PI3Kγ | 850 nM | 47-fold |
| PI3Kβ | 2.7 μM | 150-fold |
| PI3Kα | 33 μM | 1,833-fold |
The cellular effects of this compound extend beyond B-cell inhibition to include modulation of T-cell and macrophage functions. In mouse CD4+ T-cells differentiated into Th17 cells, this compound at 10 nM significantly reduced IL-17A+ cell proportion from approximately 30% (vehicle) to 8%, and decreased RORγt mRNA expression by approximately 80% at 50 nM [2]. Additionally, this compound at 10 nM reduced TNF-α secretion by approximately 70% and IL-6 by 65% in LPS-stimulated bone marrow-derived macrophages [2]. These broad immunomodulatory effects across multiple immune cell types contribute to the potent in vivo efficacy observed in the KLH inflammation model and other preclinical systems.
The collagen-induced arthritis (CIA) model represents another key application where this compound has demonstrated significant efficacy [2]. For CIA induction in DBA/1 mice:
In this model, this compound at 10 mg/kg/day significantly reduced arthritis clinical scores from approximately 12 (vehicle) to 3, representing a 75% reduction in disease severity [2]. Additionally, histopathological analysis revealed an 80% reduction in synovial inflammation and bone erosion compared to vehicle-treated controls, confirming the potent anti-arthritic effects of PI3Kδ inhibition.
To complement in vivo studies, the following protocol assesses this compound effects on human B-cell function:
This assay typically yields IC₅₀ values of approximately 3 nM for this compound in inhibiting B-cell proliferation, with 10 nM concentrations reducing IgG and IgM secretion by approximately 80% and 75%, respectively [2].
The mechanism of action of this compound centers on its highly selective inhibition of PI3Kδ signaling in immune cells. The diagram below illustrates the key signaling pathway and the points of intervention by this compound:
The PI3Kδ signaling pathway begins with activation through cell surface receptors including the B-cell receptor (BCR) and CD40. Upon activation, PI3Kδ converts phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃) in the plasma membrane. PIP₃ then serves as a docking site for pleckstrin homology (PH) domain-containing proteins including PDK1 and AKT. This compound specifically inhibits the kinase activity of PI3Kδ, preventing this conversion and subsequent downstream signaling. This inhibition results in reduced phosphorylation of AKT at Ser473, diminishing its activity and leading to suppressed nuclear translocation of transcription factors like NF-κB, ultimately reducing expression of genes involved in cell survival, proliferation, and immune activation [4] [2].
The inhibition of PI3Kδ by this compound produces broad immunomodulatory effects across multiple immune cell populations:
B-Cell Effects: this compound potently suppresses B-cell proliferation, activation, and antibody production. At concentrations of 10 nM, this compound reduces anti-IgM-induced upregulation of the activation marker CD86 by approximately 65%, and significantly impairs immunoglobulin class switching and production, with reductions of approximately 80% in IgG and 75% in IgM secretion [2]. These effects demonstrate the critical role of PI3Kδ in B-cell responses to antigenic stimulation.
T-Cell Modulation: this compound significantly alters T-cell differentiation and function. In Th17 polarization assays, 10 nM this compound reduces IL-17A+ cell proportion from 30% to 8%, accompanied by an 80% reduction in RORγt mRNA expression at 50 nM [2]. The compound also inhibits IFN-γ secretion by Th1 cells and IL-4 production by Th2 cells by approximately 55% and 50%, respectively, at 20 nM concentration. These findings highlight the importance of PI3Kδ in shaping adaptive immune responses beyond B-cell function.
Myeloid Cell Impact: In LPS-stimulated bone marrow-derived macrophages, this compound at 10 nM reduces TNF-α secretion by 70% and IL-6 production by 65%, while also inhibiting inducible nitric oxide synthase (iNOS) expression by 75% [2]. Additionally, the compound impairs macrophage phagocytosis by approximately 60% at 50 nM. These observations underscore the contribution of PI3Kδ signaling to innate immune responses and inflammation.
Recent research has revealed that PI3Kδ inhibition also decreases the number and function of regulatory T-cells (Tregs), particularly in tissue sites like the colon, which may contribute to both enhanced anti-tumor immunity and immune-related adverse events observed in clinical settings [4]. This Treg modulation represents an important consideration for the therapeutic application of PI3Kδ inhibitors like this compound.
This compound has demonstrated significant efficacy across multiple preclinical models of immune-mediated diseases, highlighting its broad research applications:
Autoimmune Disease Research: In addition to the KLH-induced inflammation model, this compound has shown promising results in collagen-induced arthritis [2], where it significantly reduced disease severity, synovial inflammation, and bone erosion. The compound's ability to suppress Th17 differentiation and cytokine production makes it particularly relevant for studying Th17-driven autoimmune conditions such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Allergic Inflammation Models: In ovalbumin-induced asthma models in BALB/c mice, this compound at 3 mg/kg significantly reduced bronchoalveolar lavage fluid eosinophils by 75%, IL-5 levels by 70%, and mucus production by 65% [2]. These findings support the application of this compound in studying allergic airway inflammation and asthma pathogenesis.
Cancer Immunotherapy Research: this compound has demonstrated potential in oncology research, particularly in combination with other immunotherapies. In a neoadjuvant phase II trial with head and neck cancer patients, PI3Kδ inhibition decreased tumor-infiltrating regulatory T-cells and enhanced the cytotoxic potential of tumor-infiltrating T-cells [4]. These immunomodulatory effects suggest potential applications for this compound in enhancing anti-tumor immunity.
Inflammatory Bowel Disease: Research indicates that PI3Kδ inhibition affects tissue-resident Treg populations in the colon, suggesting potential applications in studying inflammatory bowel disease pathophysiology [4]. However, the occurrence of colitis as an adverse effect in clinical trials warrants careful consideration of dosing strategies.
The optimal dosing regimen for this compound varies depending on the specific model and research objectives. In the KLH-induced inflammation model, 3 mg/kg administered orally demonstrated robust efficacy [2]. However, research in tumor models suggests that intermittent dosing regimens may help manage immune-related adverse events while maintaining anti-tumor efficacy [4]. This approach highlights the importance of balancing therapeutic effects with potential toxicity in research applications.
The table below summarizes the available quantitative solubility data for AMG319 in different solvents, compiled from chemical and biochemical supplier specifications.
| Solvent | Solubility | Notes and Preparation Guidance |
|---|---|---|
| DMSO | ~50 - 77 mg/mL (approx. 130 - 200 mM) [1] [2] | Recommended for stock solutions. Hygroscopic DMSO can impact solubility; use newly opened, anhydrous DMSO for best results [1]. |
| Ethanol | ~77 mg/mL [2] | Suitable for preparing stock solutions. |
| Water | Insoluble [2] | Not suitable for direct dissolution. Working solutions require dilution with aqueous buffers. |
This protocol is adapted from standard procedures provided by chemical suppliers for reconstituting this compound [1].
Calculations: Determine the mass of this compound needed. For a final volume of 1 mL of a 50 mM solution, the required mass is calculated as follows:
Weighing: Accurately weigh out 19.27 mg of this compound solid.
Dissolution:
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for use within one year, or at -80°C for longer-term storage of up to two years [1].
This protocol describes diluting the DMSO stock into an aqueous buffer for cell-based assays [1].
Calculations: Use the formula (C_1V_1 = C_2V_2).
Dilution:
> Note on Solvent Compatibility: The provided solubility in ethanol (77 mg/mL) suggests it is a viable solvent for stock solutions [2]. However, specific protocols for its use in biological assays are less commonly cited in the available literature compared to DMSO. Researchers should validate the compatibility of ethanol with their experimental systems, considering its potential biological effects.
The following diagram illustrates a typical in vitro workflow for using this compound, from stock solution preparation to assessing its cellular effects.
Diagram 1: A generalized workflow for using this compound in cell-based assays, highlighting the key steps from solution preparation to experimental readout.
Mechanism of Action: this compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase delta (PI3Kδ) isoform, with an IC₅₀ of 18 nM [1] [2]. It demonstrates excellent selectivity over other PI3K isoforms (PI3Kα, β, and γ) [1] [3]. By inhibiting PI3Kδ, it blocks the activation of the PI3K-AKT signaling pathway, which is crucial for the proliferation and survival of immune cells like B-cells and T-cells [4] [5].
Key Considerations for Use:
This compound, this compound, is for research use only and not for human diagnostic or therapeutic use [1] [3]. All safety data sheets (SDS) provided by the manufacturer must be consulted and followed. When handling DMSO, wear appropriate personal protective equipment, as it can facilitate the skin absorption of other compounds.
1. Introduction this compound is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1]. As PI3Kδ is primarily expressed in hematopoietic cells, it is a compelling target for hematologic malignancies and immune-mediated diseases [2] [3]. This document outlines the known preclinical data and suggested experimental protocols for evaluating this compound in preclinical models, based on published research.
2. Key Preclinical Findings and Efficacy Data The following table summarizes the primary efficacy findings from preclinical studies involving this compound.
Table 1: Summary of Key Preclinical Efficacy Findings for this compound
| Disease Model | Combination Agent | Key Findings | Source/Study |
|---|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) | Acalabrutinib (BTK inhibitor) | The combination was superior to single-agent therapy, significantly reducing tumor burden in spleen and blood, and extending survival in mice. | [4] |
| Aggressive CLL (TCL1-192 model) | Acalabrutinib (BTK inhibitor) | Combination treatment more potently reduced tumor proliferation, NF-κB signaling, and expression of pro-survival proteins BCL-xL and MCL-1. | [4] |
| Solid Tumors (Head and Neck Cancer) | Not Applicable | In a human trial, this compound decreased tumor-infiltrating regulatory T cells (Tregs) and enhanced the cytotoxic potential of tumor-infiltrating T cells. | [5] |
| Solid Tumors (Mouse Model) | Not Applicable | Treatment decreased Treg cells systemically (in tumor, spleen, and colon) and demonstrated significant anti-tumour immunity. | [5] |
3. Experimental Protocols for Preclinical In Vivo Studies The methodology below is adapted from a published study investigating the combination of this compound (referred to as ACP-319 in the publication) with acalabrutinib in a murine CLL model [4].
Table 2: Detailed In Vivo Experimental Protocol
| Protocol Aspect | Detailed Description |
|---|---|
| Animal Model | NOD-SCID mice (immunodeficient). |
| Cell Line & Engraftment | TCL1-192 cells (a B-cell receptor-dependent cell line derived from the Eμ-TCL1 transgenic model). Inject 5 x 10⁶ cells retro-orbitally. |
| Treatment Initiation | Begin treatment 7-21 days post-cell injection, once leukemia is confirmed in peripheral blood. |
| Dosing Formulation | Administer drugs via drinking water. |
| This compound (ACP-319) Dose | 0.15 mg/mL in drinking water (resulting in an average daily dose of 25 mg/kg). |
| Control & Combination | Vehicle control (2% w/v HPβCD). Combination group: this compound + 0.15 mg/mL acalabrutinib. |
| Endpoint Analysis | Tumor Burden: Flow cytometry of blood/spleen for B220+/CD5+ cells. Survival: Monitor until morbidity endpoints. Mechanistic: Analyze phospho-proteins (e.g., pAKT, pPLCγ2, pERK), pro-survival proteins (BCL-xL, MCL-1) via Western blot, and proliferation (Ki67) via flow cytometry. |
4. Mechanism of Action & Signaling Pathway this compound exerts its effects by selectively inhibiting the PI3Kδ isoform. The diagram below illustrates the core PI3Kδ signaling pathway and the point of inhibition by this compound.
The PI3Kδ pathway is activated by various inputs, including the B-cell receptor (BCR), receptor tyrosine kinases (RTKs), and G-protein coupled receptors (GPCRs) [2]. Upon activation, PI3Kδ catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃) [2]. PIP₃ then recruits signaling proteins like PDK1 and AKT to the cell membrane. AKT activation triggers a cascade promoting cell survival, proliferation, and metabolism, primarily by activating mTOR and inhibiting FOXO transcription factors [2]. By selectively inhibiting PI3Kδ, this compound blocks this cascade, leading to reduced survival and function of malignant and immune cells.
When designing preclinical studies for a compound like this compound, several key factors should be considered:
This compound is a highly selective PI3Kδ inhibitor that has emerged as a promising immunomodulatory agent for cancer therapy. Unlike pan-PI3K inhibitors that target multiple isoforms, this compound exhibits specificity for the p110δ catalytic subunit predominantly expressed in leukocytes, positioning it as an ideal candidate for modulating immune responses within the tumor microenvironment (TME). The drug's mechanism centers on disrupting PI3Kδ-mediated signaling pathways that are critical for the function and maintenance of immunosuppressive regulatory T cells (Tregs) while potentially enhancing the cytotoxic capabilities of effector T cells. This selective targeting approach aims to reverse tumor-induced immune suppression without broadly inhibiting other PI3K isoforms that could lead to wider systemic toxicity [1] [2].
The foundational insights into this compound's activity in human solid tumors originate from a neoadjuvant, double-blind, placebo-controlled randomized phase II trial (EudraCT number: 2014-004388-20) in patients with treatment-naive, resectable head and neck squamous cell carcinoma (HNSCC). This trial employed a 2:1 randomization scheme (this compound:placebo) with 33 patients initially enrolled and 30 ultimately receiving treatment. The study design incorporated two dosing regimens—15 patients received 400 mg daily of this compound, while after a safety review, 6 additional patients received a reduced dose of 300 mg daily. Treatment duration ranged from 7 to 24 days per patient, with the brief exposure period reflecting the neoadjuvant setting prior to scheduled tumor resection [1]. This trial design provided a unique opportunity to directly analyze this compound-induced changes in the TME through comparison of pre- and post-treatment tumor samples, offering unprecedented insights into the early immunomodulatory effects of PI3Kδ inhibition in human tumors.
The analytical framework for evaluating this compound-induced TME modifications employed a multi-omics approach that integrated bulk and single-cell resolution analyses across transcriptomic and proteomic dimensions. This comprehensive strategy enabled researchers to capture both population-level and cell-type-specific changes following PI3Kδ inhibition. Bulk RNA-sequencing of whole tumor tissues revealed substantial differences in the this compound treatment group with 93 differentially expressed genes (DEGs) identified, compared to only 3 DEGs in the placebo group. A particularly significant finding was the pronounced reduction in FOXP3 transcript levels, encoding the master regulator of Treg development and function, suggesting that this compound treatment effectively diminished Treg influence within the TME. This molecular finding was functionally validated through immunohistochemistry staining of tumor tissues, which demonstrated significantly reduced intratumoral Treg cell abundance specifically in patients with short intervals between treatment cessation and tumor resection ("PI3Kδi short interval" group) [1].
At the single-cell level, scRNA-seq analysis of tumor-infiltrating T cells provided unprecedented resolution of this compound-induced functional changes. Both CD4+ and CD8+ T cell clusters exhibited treatment-associated increases in cytotoxicity genes, including granzyme B (GZMB) and perforin (PRF1). Furthermore, T cell receptor clonality assessment revealed modest clonal expansion of both CD4+ and CD8+ T cell populations following treatment, suggesting enhanced antigen-driven proliferation. Importantly, analysis of circulating Treg cells in peripheral blood showed a significant increase in activated Treg cells following PI3Kδ inhibition, while placebo group levels remained stable. This systemic effect indicated that this compound either influenced Treg proliferation or displaced activated Treg cells from tissues, potentially through alteration of tissue homing factors such as KLF2 and S1PR1, which are established transcriptional targets of FOXO1 that become upregulated upon PI3Kδ inhibition [1].
Table 1: Clinical Trial Overview and Systemic TME Effects of this compound
| Parameter | Details/Findings | Significance |
|---|---|---|
| Trial Design | Neoadjuvant, double-blind, placebo-controlled RCT in HNSCC [1] | First human assessment in solid tumors |
| Dosing Regimens | 400 mg (n=15) and 300 mg (n=6) daily for 7-24 days [1] | High discontinuation rate due to irAEs |
| Most Common irAEs | Rash (29%), diarrhea (29%), transaminitis (14%) [1] | Immune-related toxicity pattern |
| Differentially Expressed Genes | 93 DEGs in this compound group vs. 3 in placebo [1] | Substantial transcriptomic reprogramming |
| FOXP3 Reduction | Significant decrease in Treg master transcript [1] | Correlates with reduced intratumoral Tregs |
| T Cell Cytotoxicity | Increased GZMB, PRF1, IFNG in CD8+ T cells [1] | Enhanced effector function |
Table 2: Single-Cell RNA Sequencing Findings in TME Cell Populations
| Cell Population | Key Changes Post-AMG319 | Functional Implications |
|---|---|---|
| CD8+ T Cells | Increased GZMB, PRF1; clonal expansion; elevated TOX [1] | Enhanced cytotoxicity, not exhaustion |
| CD4+ T Cells | Increased cytotoxicity genes; clonal expansion [1] | Transition toward helper/effector phenotype |
| Treg Cells | Decreased in tumor, spleen, and colon; loss of tissue-resident colonic ST2+ Tregs [1] | Systemic reduction in immunosuppression |
| Circulating Tregs | Increased activated Tregs in periphery [1] | Potential displacement from tissues |
The mechanistic foundation of this compound's activity centers on its differential effects on T cell subsets, with Treg cells exhibiting particular sensitivity to PI3Kδ inhibition. This selective vulnerability stems from the central role of PI3Kδ signaling in Treg stability and function, including the maintenance of FOXP3 expression and metabolic adaptations that enable survival within nutrient-deprived tumor environments. Under normal physiological conditions, PI3Kδ activation following T cell receptor engagement promotes AKT-mediated phosphorylation and nuclear exclusion of FOXO transcription factors. Upon PI3Kδ inhibition, FOXO proteins remain active in the nucleus and enhance expression of homing receptors such as KLF2 and S1PR1, potentially displacing Tregs from tissues into circulation [1] [2]. This mechanistic insight explains the observed increase in activated Tregs in peripheral blood alongside their concurrent reduction in tumor tissue, representing a fundamental redistribution of Treg populations that ultimately diminishes immunosuppressive pressure within the TME.
The translational significance of these mechanisms was demonstrated through parallel investigations in mouse models of solid tumors, which confirmed that PI3Kδ inhibition produces systemic rather than locally restricted effects on Treg populations. In B16F10-OVA melanoma-bearing mice treated with the PI3Kδ inhibitor PI-30657, researchers observed a significant decrease in Treg frequencies not only in tumor tissue but also in spleen and colon, confirming the systemic nature of Treg depletion. Single-cell RNA sequencing of Treg cells isolated from these tissues revealed substantial heterogeneity and tissue-dependent adaptations, with specific sensitivity of colonic ST2+ Treg subsets to PI3Kδ inhibition. This subset-specific vulnerability proved particularly relevant for understanding the immune-related adverse events (irAEs) observed in clinical trials, as the loss of specialized tissue-resident Treg populations permitted the expansion of pathogenic T helper 17 (TH17) and type 17 CD8+ T (TC17) cells, directly contributing to inflammatory toxicity in mucosal barriers [1].
Diagram 1: Molecular mechanism of PI3Kδ inhibition by this compound in tumor microenvironment. This compound inhibits PI3Kδ signaling, leading to FOXO activation that enhances Treg trafficking genes and reduces suppression, ultimately increasing effector T cell cytotoxicity.
The B16F10-OVA melanoma model provides a robust preclinical system for evaluating the immunomodulatory effects of PI3Kδ inhibitors in solid tumors. The experimental workflow begins with inoculation of wild-type C57BL/6 mice with B16F10-OVA cells (typically 0.5-1×10^5 cells subcutaneously). Once palpable tumors establish (approximately 5-7 days post-injection), mice are randomized into treatment groups receiving either PI3Kδ inhibitor PI-30657 or vehicle control. Administration occurs via oral gavage or intraperitoneal injection at optimized doses (typically 10-25 mg/kg) daily for the duration of the experiment. Tumor dimensions are measured regularly with digital calipers, and volume is calculated using the formula: (length × width^2)/2. This model consistently demonstrates that PI3Kδ inhibition significantly decreases tumor volume while increasing the number and functionality of intratumoral CD8+ T cells that express elevated levels of PD-1 and exhibit enhanced proliferative (Ki67+) and cytotoxic (granzyme B+) capacity [1].
For comprehensive immune monitoring, tumors are harvested at experimental endpoint (typically when tumors in control group reach 1.5-2.0 cm in diameter or at predetermined timepoints). Single-cell suspensions are prepared from tumor tissue using mechanical disruption followed by enzymatic digestion with collagenase IV (1-2 mg/mL) and DNase I (0.1 mg/mL) in RPMI medium for 30-45 minutes at 37°C with gentle agitation. The resulting cell suspensions are filtered through 70μm strainers, and immune cells are purified using density gradient centrifugation (e.g., Lymphoprep). For flow cytometric analysis, cells are stained with fluorescently labeled antibodies against CD45, CD3, CD4, CD8, FOXP3 (requires intracellular staining protocol), PD-1, and Ki67 following standard protocols. To confirm the T cell-dependent mechanism of anti-tumor effects, parallel experiments in Rag1−/− (lacking mature T and B cells) and Cd8−/− (lacking CD8+ T cells) mice validate the essential role of adaptive immunity in PI3Kδ inhibitor efficacy [1].
The single-cell RNA sequencing (scRNA-seq) protocol for characterizing tumor-infiltrating immune cells begins with fresh tumor tissue collection immediately following surgical resection or animal sacrifice. Tissues are processed within 30 minutes of collection to preserve RNA integrity. Single-cell suspensions are prepared as described above, followed by viable immune cell enrichment using magnetic bead-based negative selection kits (e.g., Pan T Cell Isolation Kit, CD45+ Selection Kit) to enrich for target populations while minimizing tumor cell contamination. Cell viability is assessed using trypan blue exclusion or automated cell counters, with targets of >90% viability required for sequencing. The 10X Genomics Chromium platform is recommended for droplet-based single-cell partitioning, using the 3' or 5' gene expression solution with feature barcoding technology for surface protein detection if simultaneous epitope information is desired [1].
The scRNA-seq wet laboratory procedure follows manufacturer protocols with the following key specifications: target cell recovery of 5,000-10,000 cells per sample, sequencing depth of 50,000-100,000 reads per cell, and alignment to the appropriate reference genome (GRCh38 for human, mm10 for mouse). For data analysis, the Cell Ranger pipeline (10X Genomics) processes raw sequencing data to generate feature-barcode matrices, followed by downstream analysis using Seurat or Scanpy toolkits. Standard analytical workflows include quality control filtering (removing cells with <200 genes, >5% mitochondrial reads, or >10% hemoglobin genes), data normalization, highly variable feature selection, dimensionality reduction (PCA, UMAP), graph-based clustering, and differential expression analysis. Cell type annotation is performed using reference databases (e.g., SingleR, Celldex) or manual marker-based identification: CD3E, CD4, CD8A for T cells; FOXP3, IL2RA for Tregs; CD19, MS4A1 for B cells; CD14, CD68 for monocytes/macrophages [1].
The analytical framework for scRNA-seq data employs a multi-step computational pipeline to extract biologically meaningful insights from high-dimensional transcriptomic data. Following initial processing and clustering, the identification of differentially expressed genes (DEGs) between treatment conditions is performed using statistical methods such as Wilcoxon rank-sum tests or MAST (Model-based Analysis of Single-cell Transcriptomics), with adjusted p-values < 0.05 considered significant. For this compound studies, particular attention should be paid to T cell cytotoxicity signatures (GZMB, PRF1, IFNG), Treg functionality markers (FOXP3, IL2RA, CTLA4), and exhaustion profiles (PDCD1, LAG3, HAVCR2). To evaluate treatment-induced changes in cellular dynamics, T cell clonality analysis is performed by integrating scRNA-seq data with paired T cell receptor (TCR) sequencing. This involves tracking expanded clonotypes using tools like Cell Ranger V(D)J or Immunarch, with specific focus on comparing clonal expansion in CD8+ and CD4+ T cell populations between treatment conditions [1].
Advanced analytical approaches include trajectory inference to reconstruct cellular differentiation paths, which can reveal how PI3Kδ inhibition influences T cell lineage decisions and state transitions. For this purpose, algorithms like Monocle3, PAGA, or Slingshot are recommended to model transitions between naive, effector, memory, and exhausted T cell states. Additionally, cell-cell communication analysis using tools like CellChat or NicheNet can predict how this compound alters signaling networks within the TME by quantifying changes in ligand-receptor interactions between immune and tumor cell populations. These computational approaches revealed that PI3Kδ inhibition drives a coordinated enhancement of pro-inflammatory signaling while diminishing immunosuppressive communication networks, particularly those mediated by Treg-derived inhibitory ligands [1].
For bulk RNA sequencing analysis of sorted cell populations, the analytical workflow begins with quality assessment of raw sequencing data using FastQC, followed by adapter trimming and alignment to the reference genome (STAR or HISAT2 aligners). Gene-level counts are generated using featureCounts or similar tools, and differential expression analysis is performed using DESeq2 or edgeR with appropriate multiple testing correction. In the this compound trial, analysis of sorted tumor-infiltrating CD8+ T cells revealed significant upregulation of cytotoxic genes (IFNG, GZMB, PRF1) following treatment, indicating enhanced effector potential. Pathway enrichment analysis of DEGs is conducted using Gene Set Enrichment Analysis (GSEA) or over-representation analysis with databases such as MSigDB, KEGG, or Reactome. This approach identified significant enrichment of T cell activation, cytokine signaling, and immune effector process pathways in post-treatment samples [1].
To maximize insights from limited clinical material, the this compound study employed nanostring digital spatial profiling on formalin-fixed paraffin-embedded (FFPE) tumor sections, allowing for multiplexed quantification of RNA or protein targets within specific histological regions. This technique enabled correlation of immune cell abundance with tumor regions and stromal compartments, confirming that Treg reductions occurred predominantly in tumor-core regions rather than invasive margins. For integrative analysis across multiple omics layers, data fusion approaches such as MOFA+ can identify coordinated patterns of variation across transcriptomic, proteomic, and histopathological datasets, providing a systems-level understanding of this compound's effects on the TME [1].
Successful implementation of the this compound TME analysis protocol requires careful attention to several critical technical considerations. First, the timing between treatment cessation and tissue collection proves crucial for accurate assessment of Treg dynamics, as their suppression is transient and normalizes quickly after drug discontinuation. The original study found significantly reduced intratumoral Tregs only in patients with short intervals between final this compound dose and surgical resection ("PI3Kδi short interval"), highlighting the importance of synchronizing tissue collection with expected peak drug effect. Second, comprehensive immune monitoring should extend beyond tumor tissue to include peripheral blood and, when feasible, normal tissue from sites prone to irAEs (e.g., colon in mouse models). This systemic assessment helps distinguish local TME effects from global immunological changes and provides insights into potential toxicity mechanisms [1].
For translational applications, researchers should consider implementing intermittent dosing regimens to mitigate toxicity while preserving anti-tumor efficacy. Mouse model data demonstrated that alternative dosing schedules significantly decreased tumor growth without inducing pathogenic T cells in colonic tissue, suggesting that optimized scheduling could uncouple efficacy from toxicity. Additionally, multiplexed immunohistochemistry/immunofluorescence panels should include markers for Treg identification (FOXP3, CD4, CD25), T cell activation (CD69, ICOS), cytotoxicity (GZMB), proliferation (Ki67), and exhaustion (PD-1, TIM-3, LAG-3) to fully capture the multidimensional effects of PI3Kδ inhibition. When designing flow cytometry panels, inclusion of chemokine receptors (CCR7, CXCR3) and tissue homing markers (CD103, S1PR1) can provide insights into the trafficking alterations induced by this compound treatment [1].
Table 3: Troubleshooting Guide for this compound TME Analysis Protocols
| Challenge | Potential Cause | Solution |
|---|---|---|
| Low T cell viability in tumor digests | Over-digestion with enzymes; delayed processing | Optimize enzyme concentration (test 0.5-2mg/mL collagenase); process within 30min of collection |
| High background in FOXP3 staining | Inadequate fixation/permeabilization; antibody concentration | Use commercial FOXP3 staining kit; titrate antibodies; include proper controls |
| Minimal Treg reduction in tumor tissue | Drug timing; inadequate dosing | Verify drug exposure; ensure short interval (<24h) between last dose and collection |
| High doublet rates in scRNA-seq | Overloading chip/channel; inadequate filtering | Load at recommended cell concentrations (100-1,200 cells/μl); use doublet removal tools |
| Excessive mitochondrial genes in scRNA-seq | Low cell viability; stress during processing | Assess viability pre-processing; minimize stress; filter cells with >5-10% mtDNA reads |
The comprehensive analytical framework presented here for evaluating this compound-induced changes in the tumor microenvironment integrates advanced multi-omics approaches with rigorous immunological assays to elucidate the complex mechanisms underlying PI3Kδ inhibition. The standardized protocols for tissue processing, single-cell analysis, and computational interpretation provide a validated roadmap for researchers investigating PI3Kδ inhibitors in both preclinical and clinical settings. Key findings from the foundational this compound trial reveal that therapeutic PI3Kδ inhibition produces rapid and substantial immunomodulation characterized by reduced Treg suppression and enhanced T cell cytotoxicity, ultimately leading to improved anti-tumor immunity. However, the simultaneous systemic effects on tissue-resident Treg populations also explain the dose-limiting irAEs observed clinically, highlighting the delicate balance between efficacy and toxicity in immunotherapeutic approaches [1].
Future applications of these analytical protocols should prioritize the development of optimized dosing schedules that maximize anti-tumor immunity while minimizing collateral damage to tissue-protective Treg populations. The promising preclinical data showing that intermittent PI3Kδ inhibition maintains efficacy while reducing toxicity provides a compelling direction for clinical translation. Furthermore, these standardized methodologies will prove invaluable for exploring rational combination strategies, particularly with immune checkpoint inhibitors, where PI3Kδ inhibition may help overcome resistance by mitigating Treg-mediated immunosuppression. As the field advances, the protocols established for this compound TME analysis will serve as a critical foundation for evaluating next-generation immunomodulators that selectively reprogram the tumor microenvironment to unleash anti-tumor immunity [1] [2].
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1] [2]. The PI3K/AKT/mTOR signaling pathway is a central regulator of critical cellular processes, including growth, proliferation, and survival, and its hyperactivation is a common feature in a broad spectrum of cancers [3]. Initially investigated for inflammatory and autoimmune diseases, this compound also demonstrates significant potential in oncology by inhibiting cancer cell proliferation [2]. Its high selectivity for the PI3Kδ isoform, which is frequently overexpressed in both hematologic malignancies and solid tumors, makes it a valuable tool for targeted therapy research [4].
This compound acts as a competitive ATP-binding site inhibitor of the PI3Kδ catalytic subunit [2]. By inhibiting PI3Kδ, it prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) [3] [4]. This reduction in PIP3 levels leads to the decreased phosphorylation and activation of key downstream effectors, including AKT (at Ser473) and PDK1 (at Thr241), thereby suppressing the entire PI3Kδ-AKT-mTOR signaling axis [1] [2]. This mechanism effectively inhibits B-cell activation, proliferation, and inflammatory cytokine production [1].
The following diagram illustrates this core signaling pathway and the point of inhibition by this compound:
This compound shows high potency against PI3Kδ with significant selectivity over other PI3K isoforms and a wide range of other kinases [1] [5] [2].
Table 1: Selectivity profile of this compound against PI3K isoforms
| PI3K Isoform | IC₅₀ Value | Selectivity vs. PI3Kδ |
|---|---|---|
| PI3Kδ | 18 nM [1] [5] | - |
| PI3Kγ | 850 nM [1] [5] | ~47-fold |
| PI3Kβ | 2.7 µM [1] | ~150-fold |
| PI3Kα | 33 µM [1] | >1800-fold |
Table 2: Functional activity of this compound in cellular and in vivo models
| Assay/Model | Description | IC₅₀ / Effective Dose |
|---|---|---|
| B-cell Proliferation | Anti-IgM/CD40L-induced [5] | 8.6 nM |
| AKT Phosphorylation (in vitro) | Anti-IgM-induced pAKT in human B-cells [5] [2] | 1.5 nM |
| CD69 Expression | Anti-IgD-induced in Human Whole Blood (HWB) [1] | 16 nM |
| AKT Phosphorylation (in vivo) | Transgenic (IgMm) mice [5] [2] | 1.9 nM |
| Inflammatory Response | KLH-induced in female Lewis rats (3 mg/kg, p.o.) [5] [2] | 88% inhibition |
Here are detailed methodologies for key assays used to characterize this compound.
This AlphaScreen-based protocol measures the direct inhibition of PI3K isoform activity [5] [2].
Workflow Overview:
Procedure Details:
Reagent Preparation:
Assay Execution:
Detection and Analysis:
This protocol assesses the functional consequence of PI3Kδ inhibition in human B-cells by measuring the reduction of phosphorylated AKT [2].
Procedure:
Cell Preparation and Treatment:
Cell Lysis and Western Blot:
This describes a standard model used to evaluate the anti-inflammatory and signaling efficacy of this compound in live animals [5] [2].
Procedure:
This compound is a well-characterized and highly selective chemical probe for PI3Kδ. The detailed application notes and protocols provided here for PI3Kδ-AKT signaling suppression assays—covering biochemical, cellular, and in vivo levels—offer researchers a robust framework for incorporating this inhibitor into their experimental designs. Its clear mechanism of action and selectivity profile make it an excellent tool for investigating PI3Kδ biology and its role in cancer and immune disorders.
A phase IIa trial of AMG 319 in head and neck squamous cell carcinoma (HNSCC) reported immune-related adverse events (AEs), including rash and colitis, which were significant enough to cause trial protocol adjustments [1].
The table below summarizes the core clinical findings:
| Adverse Event | Reported Grade | Clinical Characteristics | Reported Management & Outcome |
|---|---|---|---|
| Rash | Grade 2/3 | Not specified | Resolved with drug withdrawal and supportive treatment [1] |
| Diarrhea/Colitis | Grade 2/3 | Not specified | Resolved with drug withdrawal and supportive treatment [1] |
| Other Immune AEs | Grade 2/3 | Vomiting, fever, flu-like symptoms | Occurred between days 7-11; resolved with intervention [1] |
The side effects observed are consistent with the drug's mechanism of action, providing a rationale for their occurrence.
The following diagram illustrates the proposed signaling pathway and mechanism behind these adverse events:
Q1: What is the proposed biological mechanism for the rash and colitis observed with AMG 319? The toxicity is likely on-target and related to the drug's intended mechanism. By inhibiting PI3Kδ, AMG 319 reduces Treg function, which disrupts immune homeostasis. This can lead to unchecked activation of other immune cells (like CD8+ T-cells), resulting in inflammation in non-target tissues such as the skin and colon [1] [3].
Q2: How were these adverse events managed in the clinical trial? The primary management strategy was withdrawal of the investigational medicinal product (IMP), coupled with supportive care [1]. This intervention was successful in resolving the AEs. Due to the frequency and severity of these events, the trial protocol was amended to explore alternative dosing regimens to improve the safety profile [1].
Q3: Were these effects predicted by nonclinical safety studies? Nonclinical models may not fully predict these immune-mediated clinical effects. However, cardiovascular safety pharmacology studies successfully detected QTc effects in unrestrained animal models, while restraint-based methods used in toxicology studies missed them, highlighting the importance of using sensitive, translationally relevant models for safety assessment [4].
The primary challenge with AMG 319, as identified in the human trial, is its narrow therapeutic window when administered continuously [1] [2].
For research involving AMG 319 in solid tumor models, the evidence suggests implementing and validating an intermittent dosing schedule.
1. Experimental Rationale
2. Proposed Workflow for Protocol Development The diagram below outlines a logical approach to designing an intermittent dosing experiment based on the available research findings.
3. Key Metrics to Monitor To evaluate the success of an intermittent schedule, track these parameters in your experimental models:
| Category | Key Parameters |
|---|---|
| Efficacy | Tumor volume/growth; Intratumoral Treg cell counts (via IHC/flow cytometry); Cytotoxic potential of tumor-infiltrating CD8+ T cells (expression of IFNG, GZMB, PRF1) [1] [2] |
| Toxicity | Systemic Treg cell counts (spleen); Pathogenic T cells (Th17, Tc17) in colonic tissue; Clinical signs of colitis, skin rash, or liver inflammation [1] [2] |
| Drug Target Engagement | Levels of phosphorylated AKT (pAKT) in B cells to confirm PI3Kδ inhibition [1] [2] |
| Toxicity Metric | Details and Incidence |
|---|---|
| Most Common irAEs | Skin rashes (25%), Diarrhea (28%), Transaminitis (14%) [1] [2]. |
| Grade 3/4 irAEs | One case of grade 4 colitis requiring colectomy after 24 doses [1] [2]. |
| Treatment Discontinuation | 12 out of 21 patients (57%) required treatment discontinuation due to irAEs [1] [2]. |
| Rapid Onset | Median time to onset of irAEs was 9 days [1] [2]. |
The toxicity of this compound is not an off-target effect but is directly linked to its intended mechanism of immunomodulation. The diagram below illustrates the chain of events leading to both efficacy and toxicity.
The core issue is that this compound's systemic inhibition of PI3Kδ causes a preferential loss of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance [1] [3] [2]. This leads to two concurrent outcomes:
Research suggests that modifying the dosing regimen, rather than abandoning the drug, can decouple efficacy from toxicity. Preclinical mouse models show that intermittent dosing of a PI3Kδ inhibitor can maintain anti-tumor immunity while avoiding the expansion of pathogenic T cells in the colon [1] [2].
Here are key methodologies and considerations for investigating this compound's effects.
To replicate and build upon the findings related to this compound toxicity, you can employ the following techniques:
| Protocol | Key Application | Technical Details |
|---|---|---|
| Single-Cell RNA-Seq (scRNA-Seq) | Profiling Treg heterogeneity and identifying sensitive subsets (e.g., colonic ST2+ Tregs) [1] [2]. | Isolate Tregs from tumor, spleen, and colon. Use 10x Genomics platform. Analyze with UMAP/t-SNE for clustering. Identify DEGs in specific clusters post-treatment. |
| Immunohistochemistry (IHC) / Flow Cytometry | Quantifying Treg depletion and immune cell changes in tumor and tissues [1]. | Tissue: Stain for Foxp3, CD3, CD8. Flow Cytometry: Use panels including CD4, CD25, Foxp3 for Tregs; CD8, PD-1, Ki67, Granzyme B for T cell activation. |
| Bulk RNA-Seq of Sorted Cells | Assessing global changes in gene expression and cytotoxic potential [1]. | Sort tumor-infiltrating CD8+ T cells. Analyze for upregulated cytotoxicity genes (IFNG, GZMB, PRF1). |
Q1: How can we mitigate this compound-induced irAEs in our preclinical models?
Q2: What are the key biomarkers to monitor for efficacy and toxicity?
Q3: Is the toxicity specific to this compound or a class effect of PI3Kδ inhibitors? The toxicity is likely a class effect related to the inhibition of PI3Kδ and its critical role in Treg cell function, as similar irAEs have been observed with other PI3Kδ inhibitors [3] [4]. The rapid onset and nature of these irAEs in the this compound trial highlight the potent immunomodulatory effect of this class.
The following table summarizes the clinical dosing information from human trials and key physicochemical properties of AMG319 that are fundamental for developing an analytical method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
| Aspect | Details |
|---|---|
| Clinical Dosing (HNSCC Trial) | 300 mg or 400 mg, administered orally once daily [1]. |
| Clinical Dosing (Lymphoid Malignancy Trial) | Doses tested: 25, 50, 100, 200, 300, and 400 mg orally once daily [2]. |
| Molecular Weight | 385.15 g/mol [3]. |
| CAS Registry Number | 1608125-21-8 [3] [4]. |
| Chemical Formula | C₂₁H₁₆FN₇ [3]. |
| XLogP | 3.49 (indicative of lipophilicity) [3]. |
| Hydrogen Bond Donors/Acceptors | 2 donors, 6 acceptors [3]. |
While a specific published protocol for this compound plasma quantification is not available in the search results, the drug's properties provide a starting point. The standard approach for small molecules like this compound would be LC-MS/MS.
The diagram below outlines a generalized workflow for method development and sample analysis.
Based on general bioanalytical principles and the specific properties of this compound, here are some potential issues and solutions.
| Question | Troubleshooting Guidance |
|---|---|
| Low signal or poor sensitivity? | Check ionization source cleanliness. Optimize MS parameters (DP, CE). Increase injection volume or concentrate the sample during extraction. |
| Poor chromatographic peak shape? | Modify the mobile phase (e.g., pH, buffer concentration). Ensure the column is not degraded. Condition the column adequately. |
| Inconsistent results between runs? | Use a stable isotope-labeled internal standard for this compound. Verify the consistency of sample preparation steps and instrument calibration. |
| High background noise? | Optimize sample cleanup to remove more matrix components. Check MRM transitions for specificity. Use a cleaner mobile phase. |
| How to ensure the method is valid? | Perform a full validation per regulatory guidelines (e.g., FDA/EMA) assessing accuracy, precision, selectivity, matrix effects, and stability. |
Clinical data indicates that this compound has a narrow therapeutic window. In a trial, 12 out of 21 patients experienced immune-related adverse events (like colitis, rash, transaminitis) serious enough to discontinue treatment, even at 300 mg/day [1]. This underscores the critical importance of reliable plasma concentration monitoring in future clinical studies to better understand the exposure-toxicity relationship and optimize dosing regimens.
The table below summarizes the core mechanistic relationship between AMG319 and immune toxicity.
| Aspect | Key Finding | Clinical/Biological Consequence |
|---|---|---|
| Primary Target | PI3Kδ isoform in lymphocytes [1] [2] | Target engagement confirmed by reduced pAKT in B cells [1] [2]. |
| Mechanism of Toxicity | Systemic depletion and impaired function of regulatory T cells (Tregs), particularly tissue-resident colonic ST2+ Tregs [1] [2]. | Loss of immune tolerance; expansion of pathogenic T helper 17 (Th17) and type 17 CD8+ T (Tc17) cells, driving colitis [1] [2] [3]. |
| Main Immune-Related Adverse Events (irAEs) | Colitis, diarrhea, skin rash, transaminitis (liver inflammation) [1] [2]. | In clinical trial, 12 of 21 patients discontinued treatment due to irAEs; one severe case required colectomy [1] [2] [3]. |
| Central Challenge | Overlap in signaling pathway: Treg inhibition (desired for anti-tumor immunity) vs. Treg disruption in healthy tissues (causing irAEs) [1] [2] [4]. | Dose-limiting toxicity hampers clinical utility for solid tumors [1] [3]. |
| Validated Solution | Intermittent dosing regimen (e.g., drug holidays) [1] [2] [3]. | Sustained anti-tumor immunity with significantly reduced toxicity in mouse models; allows Treg populations in healthy tissues to recover [1] [2]. |
The following table summarizes quantitative data from the human trial and the proposed intermittent dosing strategy.
| Dosing Regimen | Efficacy Outcome | Toxicity Outcome |
|---|
| Continuous Daily Dosing (Clinical Trial) • 400 mg (n=15) • 300 mg (n=6) [1] [2] | • Decreased tumor Tregs • Enhanced T-cell cytotoxicity (↑IFNG, GZMB, PRF1) • 2 partial & 1 complete pathological response [1] [2] | • 9/15 patients at 400mg had irAEs leading to discontinuation • 3/6 patients at 300mg had irAEs leading to discontinuation • Median time to onset: 9 days [1] [2] | | Intermittent Dosing (Mouse Model) Cycled drug administration [1] [2] | Significant decrease in tumor growth without inducing pathogenic T cells in colon [1] [2] | Curbed irAEs; no expansion of colonic pathogenic Th17/Tc17 cells [1] [2] |
For researchers aiming to validate these mechanisms or test alternative compounds, here are detailed methodologies based on the cited studies.
This protocol is key for quantifying changes in T-cell subsets in blood, tumor, and tissues.
This unbiased method reveals the full spectrum of immune changes and identifies sensitive Treg subsets.
The core mechanism and proposed solution can be summarized in the following diagrams.
What is the primary mechanism of action of AMG319? this compound is a highly selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform [1]. It blocks the PI3Kδ signaling pathway in hematopoietic cells, which is crucial for B-cell receptor signaling and the function of regulatory T cells (Tregs). By inhibiting this pathway, this compound can reduce immunosuppressive Tregs within the tumor microenvironment and enhance the cytotoxic potential of CD8+ T cells [2] [3].
What is the main challenge with continuous this compound dosing in solid tumors? Clinical trials in head and neck cancer patients revealed that continuous daily dosing of this compound led to a high incidence of rapid-onset immune-related adverse events (irAEs), including colitis, skin rash, diarrhea, and transaminitis. This required treatment discontinuation in over 50% of patients, suggesting systemic effects on Treg cells and a loss of immune tolerance [2].
What is the proposed solution to mitigate this compound toxicity? Preclinical studies in mouse models propose a modified intermittent dosing regimen. This approach was shown to significantly decrease tumor growth without inducing the pathogenic T helper 17 (TH17) and type 17 CD8+ T (TC17) cells in the colon that are associated with toxicity [2].
What are the key pharmacodynamic (PD) markers for assessing this compound activity? You can assess target engagement by measuring the reduction of phosphorylated AKT (pAKT) in B cells or CLL samples following ex-vivo B-cell receptor stimulation (e.g., with anti-IgD) [2] [4]. A reduction in intratumoral FOXP3+ Treg cells and an increase in T-cell cytotoxicity markers (IFNG, GZMB, PRF1) are also key indicators of biological activity [2].
| Problem & Phenomenon | Potential Root Cause | Suggested Solution / Experimental Adjustment |
|---|---|---|
| High toxicity in animal models (e.g., colitis, weight loss) | Continuous dosing causes systemic depletion of Tregs and expansion of pathogenic T-cells [2]. | Implement an intermittent dosing schedule (e.g., several days on/off treatment). Monitor animal health, Treg levels in tissues, and for the emergence of TH17/TC17 cells [2]. |
| Lack of anti-tumor efficacy | Insufficient target coverage or an inadequate immune response. The dosing schedule may not optimally balance Treg suppression and effector T-cell activity [2]. | Verify PK/PD: Ensure drug levels are sufficient to inhibit pAKT for the desired duration. Extend the "on" period in the intermittent cycle or combine with other immunotherapies [2] [3]. |
| Variable lymphocyte counts in blood (in CLL models) | This compound can cause an early, transient lymphocytosis, which is an on-target effect observed with PI3Kδ inhibitors in CLL [4]. | This is an expected pharmacodynamic effect. Do not confuse it with disease progression. Rely on lymph node regression and other response criteria for efficacy assessment [4]. |
The table below summarizes quantitative data on this compound from the search results to aid your experimental planning.
Table 1: this compound Quantitative Data Summary
| Parameter | Value | Context / Note | Source |
|---|---|---|---|
| IC50 (PI3Kδ) | 18 nM | In vitro kinase assay. >47-fold selectivity over other PI3K isoforms. | [5] |
| IC50 (PI3Kγ) | 850 nM | Demonstrates high selectivity for δ over γ isoform. | [5] |
| IC50 (B-cell proliferation) | 8.6 nM | Anti-IgM/CD40L-induced proliferation assay. | [5] |
| IC50 (pAKT reduction in CLL) | 1.5 nM | Ex-vivo assay on CLL samples. | [5] |
| Human Clinical Doses | 300 mg, 400 mg (oral, daily) | Doses tested in Phase II trial; associated with high irAE rates. | [2] |
| Preclinical In Vivo Dose (Rat) | 3 mg/kg (p.o.) | Showed 88% inhibition of KLH-induced inflammatory response. | [5] |
This protocol is adapted from methods used in clinical trials to verify this compound target engagement [4].
The following diagrams illustrate the core mechanism of this compound and the rationale behind intermittent dosing, using DOT language for visualization.
core mechanism of this compound
intermittent vs continuous dosing
Based on the available information, here are critical factors for your research:
The table below summarizes the common immune-related adverse events (irAEs) observed in a clinical trial of this compound and their proposed biological mechanism [1] [2] [3].
| Toxicity Type | Clinical Manifestation(s) | Proposed Underlying Mechanism |
|---|---|---|
| Gastrointestinal | Diarrhea, Colitis | Systemic loss of tissue-resident colonic ST2+ Tregs; expansion of pathogenic Th17 and Tc17 cells [1] [2] [4]. |
| Dermatological | Skin Rashes | Loss of Treg-mediated immune suppression in the skin [1] [2]. |
| Hepatic | Transaminitis (elevated liver enzymes) | Immune-mediated inflammation in the liver due to systemic Treg reduction [1] [2]. |
Research indicates that continuous daily dosing of this compound leads to a rapid and systemic reduction of regulatory T cells (Tregs), which unleashes immune attacks on healthy tissues and causes the irAEs listed above [1] [2]. However, this Treg depletion is also crucial for its anti-tumor effect, as it allows cytotoxic T cells to attack the tumor [1].
To overcome this, investigators have proposed and tested intermittent dosing schedules in mouse models. The goal is to provide periodic relief from the drug's systemic toxicity, allowing protective Treg populations in healthy tissues to recover while maintaining anti-tumor immunity [1] [4].
The following diagram illustrates the core concept of how different dosing regimens lead to divergent clinical outcomes by differentially affecting immune cells in the tumor versus the gut.
For researchers aiming to validate these findings or test modified dosing regimens, the following key methodologies from the publications can serve as a guide.
This protocol is adapted from the mouse model used to demonstrate the success of intermittent dosing [1] [2].
This protocol was used to identify the specific Treg subsets affected by PI3Kδ inhibition [1] [2].
The high incidence of immune-related adverse events (irAEs) was a key finding from a phase II trial of AMG319 in head and neck cancer patients. The quantitative data below summarizes these findings [1] [2].
| Trial Dose | Patients with IrAEs Leading to Discontinuation | Most Prevalent IrAEs (Incidence in Treatment Group) |
|---|---|---|
| 400 mg daily | 9 out of 15 patients (60%) | Skin rashes (25%), Diarrhea (28%), Transaminitis (14%) [1] [2] |
| 300 mg daily | 3 out of 6 patients (50%) | Same as above, with one case of grade 4 colitis [1] [2] |
| Placebo | Not applicable | Skin rashes (4%), Diarrhea (1%) [1] [2] |
The onset of these irAEs was surprisingly rapid, with a median time to onset of 9 days [1] [2]. This toxicity profile is consistent with a treatment-mediated loss of regulatory T (Treg) cells, which are crucial for maintaining immune tolerance [1] [3] [2].
Understanding the mechanism is key to troubleshooting. Research indicates that PI3Kδ inhibition by this compound does not just act locally on the tumor but has systemic effects on Treg cells [1] [2].
The following diagram illustrates this key mechanistic relationship and the proposed solution.
The proposed and tested solution to manage this toxicity is a modified, intermittent dosing regimen. This approach allows for transient Treg depletion to kick-start anti-tumor immunity while giving the immune system in healthy tissues time to recover, thereby preventing the emergence of pathogenic cells [1] [3] [2].
Experimental Evidence from Mouse Models: Researchers tested different dosing schedules in mouse tumor models and compared outcomes [1] [3]. The intermittent schedule achieved the desired balance.
| Dosing Regimen | Anti-Tumor Efficacy | Induction of Colonic Pathogenic T Cells |
|---|---|---|
| Continuous Dosing | Effective | Yes |
| Intermittent (4 days on, 3 days off) | Significant decrease in tumor growth | No |
| Infrequent (2 days on, 5 days off) | Information not specified in results | Information not specified in results |
The "4 days on, 3 days off" schedule was specifically highlighted as a regimen that significantly inhibited tumor growth without inducing the pathogenic T cell response in the colon [1] [3].
Q1: Why did our pre-clinical studies with this compound in solid tumor models result in severe colitis? A1: This is an expected on-target mechanism. This compound systemically depletes Tregs, including a specific population in the colon (ST2+ Tregs) that is essential for maintaining gut barrier integrity. Their loss allows pathogenic Th17/Tc17 cells to expand, causing inflammation [1] [2]. This effect was also observed in human trials, where colitis was a dose-limiting toxicity [1].
Q2: How can we achieve anti-tumor efficacy with this compound without triggering severe immune-related adverse events? A2: The leading strategy is intermittent dosing. Pre-clinical data strongly suggests that a cycle of 4 days of treatment followed by 3 days off sustains anti-tumor immunity by keeping intratumoral Tregs low and enhancing CD8+ T cell function, while allowing colonic Tregs to recover, thus curbing toxicity [1] [3]. Researchers are now designing clinical trials to validate this in humans [3].
Q3: The toxicity onset was very rapid in our experiments. Is this consistent with clinical findings? A3: Yes. In the phase II trial, the median time to onset of irAEs was only 9 days, leading to rapid treatment discontinuation. This underscores the need for close early monitoring and pre-emptive dosing strategies rather than reactive management [1] [2].
| Aspect | Details from Clinical Trial & Follow-up Studies |
|---|---|
| Trial Context | Neoadjuvant, double-blind, placebo-controlled randomized phase II trial in patients with resectable head and neck squamous cell carcinoma (HNSCC) [1]. |
| Discontinuation Reason | Immune-related adverse events (irAEs) requiring treatment discontinuation in 12 out of 21 patients receiving AMG319 [1]. |
| Most Prevalent irAEs | Skin rashes (29%), diarrhea (29%), and transaminitis (14%) [1]. |
| Onset of irAEs | Rapid, with a median time to onset of 9 days [1]. |
| Root Cause | Systemic loss of regulatory T cells (Tregs), particularly a specific subset of tissue-resident colonic Tregs, leading to expansion of pathogenic T cells [1]. |
| Key Protocol Adjustment | Switching from continuous dosing to intermittent dosing in mouse models [1]. |
| Outcome of Adjustment | In mice, intermittent dosing led to a significant decrease in tumour growth without inducing the pathogenic T cells in the colon that caused toxicity [1]. |
The link between PI3Kδ inhibition, Treg cell loss, and toxicity was confirmed through a series of experiments in the same study [1].
The diagram below illustrates the mechanisms of action and toxicity, and how intermittent dosing aims to balance efficacy and safety.
What are the most common adverse effects associated with AMG319? The most prevalent irAEs observed in a clinical trial were skin rashes (29%), diarrhea (29%), and transaminitis (elevated liver enzymes) (14%) [1]. Colitis was also identified as a serious, though less common, adverse event [1].
Why do these adverse effects occur? this compound is a PI3Kδ inhibitor that preferentially affects regulatory T cells (Tregs), which are crucial for maintaining immune tolerance [1]. Inhibition of PI3Kδ leads to a systemic decrease in Treg cells, particularly in tissues like the colon, which can unleash immune-mediated damage and pathology, resulting in the observed irAEs [1].
Are there any strategies to reduce these adverse effects? Preclinical research in mouse models suggests that intermittent dosing, rather than continuous daily dosing, can significantly decrease tumour growth without inducing the pathogenic T cells in the colon that are linked to toxicity [1]. This indicates that alternative dosing schedules could be a potential strategy to limit toxicity.
The table below summarizes the incidence of key adverse events reported in a phase II trial of this compound for head and neck cancer [1].
| Adverse Event | Incidence in this compound Group | Incidence in Placebo Group | Grade 3/4 Events Reported |
|---|---|---|---|
| Skin Rash | 25% | 4% | Yes |
| Diarrhea | 28% | 1% | Yes |
| Transaminitis | 14% | 0% | Yes |
| Colitis | Not specified (one serious case) | 0% | Yes (one Grade 4 case) |
| Overall Discontinuation due to irAEs | 12 out of 21 patients | Not applicable | - |
While standard management protocols for this compound irAEs are not defined, the following experimental observations and suggestions from research can guide laboratory investigations.
1. Mechanism of Toxicity: Single-Cell RNA-Sequencing Workflow A study used single-cell RNA-seq to analyze the mechanism of PI3Kδi-induced colitis in mice. The workflow below outlines the key steps [1].
2. Proposed Protocol: Monitoring Immune Cell Populations To experimentally monitor the immune changes linked to this compound toxicity, you can implement the following protocol based on the findings from the clinical and preclinical studies [1].
The following diagram illustrates the proposed mechanism by which inhibition of PI3Kδ by this compound leads to both anti-tumor immunity and adverse effects.
A phase II trial investigating AMG319 in head and neck cancer patients was halted early because 12 out of 21 patients experienced immune-related adverse events (irAEs) that required discontinuation of treatment [1] [2] [3]. The most common toxicities were:
| Adverse Event | Prevalence in this compound Group | Prevalence in Placebo Group |
|---|---|---|
| Skin Rashes | 25% | 4% |
| Diarrhea | 28% | 1% |
| Transaminitis | 14% | 0% |
Root Cause Analysis: Mechanistic studies revealed that continuous daily dosing of this compound led to a systemic depletion of regulatory T cells (Tregs), not just within the tumor [2] [3]. A specific subset of colonic Tregs expressing ST2, which are critical for maintaining gut immune homeostasis and tissue repair, were particularly vulnerable [1] [2]. Their loss allowed for the expansion of pathogenic Th17 and Tc17 cells, directly driving inflammation and colitis [2] [3].
The proposed solution is to switch from a continuous dosing regimen to an intermittent dosing schedule [1] [2] [4]. This allows for periodic recovery of the protective Treg populations in healthy tissues like the colon, thereby curbing immunopathology, while still sustaining anti-tumor immunity.
The following diagram illustrates the mechanism behind this toxicity and the proposed solution:
Preclinical studies in mouse models directly tested this hypothesis. The results demonstrated that intermittent dosing successfully decouples anti-tumor efficacy from toxicity [2] [3].
| Dosing Regimen | Anti-Tumor Efficacy | Induction of Pathogenic T Cells in Colon |
|---|---|---|
| Continuous Dosing | Effective | Yes |
| Intermittent Dosing (e.g., 4 days on/3 days off) | Significantly inhibited tumor growth | No |
Experimental Protocol (Based on Mouse Models):
The table below summarizes the core characteristics and available data for AMG 319 from the Phase IIa trial NCT02540928 [1] [2].
| Attribute | Details for AMG 319 |
|---|---|
| Drug Class | PI3Kδ inhibitor (oral targeted therapy) [1] [2] |
| Mechanism of Action | Inhibits PI3Kδ protein, abrogating Treg-mediated immunosuppression to augment CD8+ T-cell anti-tumor activity [2] |
| Tested Setting | Neoadjuvant (pre-surgical) in resectable HNSCC [1] |
| Clinical Phase | Phase IIa (Trial Terminated) [1] [2] |
| Primary Endpoint | Change in CD8+ effector T cell numbers in tumor tissue [1] |
| Key Efficacy Signal | One patient with a T1 oral cavity SCC achieved a complete pathological response [2] |
| Key Safety Finding | Significant immune-related toxicities (rash, diarrhoea/colitis) led to early discontinuation in 9 of 22 patients; AEs were manageable with treatment withdrawal and support [2] |
| Pharmacodynamic Data | Target engagement confirmed via reduction in pAkt levels (51.6-88.9% inhibition 4h post-dose) [2] |
This table places AMG 319 in context with other classes of therapies used in HNSCC. Note that comparisons are indirect due to differences in trial designs and stages of development.
| Therapy Class | Example Agents | Mechanism of Action | Typical Settings & Efficacy Notes |
|---|---|---|---|
| PI3Kδ Inhibitor | AMG 319 | Targets PI3Kδ to disrupt Treg function and enhance CD8+ T-cell activity in tumor microenvironment [1] [2] | Neoadjuvant. Early-phase data shows on-target immunomodulatory effect but significant toxicity, limiting development [2]. |
| Immune Checkpoint Inhibitors (Anti-PD-1) | Pembrolizumab, Nivolumab | Blocks PD-1 on T-cells to restore anti-tumor immunity [3] [4] | Recurrent/Metastatic (1st & 2nd line), Perioperative. Standard of care with proven survival benefit [5] [3] [4]. |
| Induction Chemotherapy | Platinum-based regimens | Cytotoxic chemotherapy to kill rapidly dividing cells [5] | Prior to surgery/radiotherapy. Shows marginal locoregional control benefits but limited impact on overall survival [5]. |
| Neoadjuvant Immunotherapy Combos | Anti-PD-(L)1 + Chemotherapy | Combines immune activation with direct tumor cell killing [5] | Neoadjuvant. Achieves pathological complete response (pCR) rates of 26.7–30.1% [5]. |
For scientific evaluation, here are the key methodological details from the AMG 319 trial [1] [2]:
The following diagram illustrates the proposed mechanism of action of AMG 319 in the tumor microenvironment, based on trial data [1] [2].
The diagram shows how this compound inhibits the PI3Kδ protein, leading to Treg depletion and enhanced CD8+ T-cell activity [1] [2].
The data indicates that while AMG 319 successfully engaged its target and demonstrated a proof-of-concept immunomodulatory effect, its clinical development in HNSCC was likely halted due to a narrow therapeutic window [2]. The significant incidence of immune-related adverse events, while manageable, posed a challenge for its use in the pre-surgical setting.
For researchers, this case highlights:
Future efforts may focus on next-generation PI3Kδ inhibitors with improved safety profiles, alternative dosing schedules, or strategies to identify patient subgroups most likely to benefit from this mechanism.
The key experiment from a phase II trial demonstrated that administering AMG319 to head and neck cancer patients inhibited its target, which was verified by measuring reduced pAKT levels in B cells [1]. Using pAKT as a marker is well-established, as research shows GAS6-induced pAKT is a specific pharmacodynamic marker for related kinase inhibition [2]. The methodology for these cellular assays typically involves treating cells, lysing them, and using Western blotting or high-content imaging to detect pAKT levels [2].
The table below summarizes the experimental contexts and key findings for PI3Kδ inhibition:
| Inhibitor / Context | Experimental System | Key Measured Outcome | Result / Significance |
|---|---|---|---|
| This compound (Clinical) | B cells from HNSCC patients [1] | Reduction in pAKT levels | Confirmed successful target engagement of PI3Kδ in a human clinical trial. |
| LL-00071210 (Pre-clinical) | Cellular target engagement assay [3] | Inhibition of pAKT (IC₅₀) | IC₅₀ = 9.4 nM; demonstrated potent cellular activity. |
| MER Kinase Inhibitors (Methodology) | Human melanoma G361 cells [2] | Reversal of GAS6-induced pAKT | Established pAKT as a functional PD marker for kinase inhibitor screening. |
The core mechanism is that PI3Kδ inhibition blocks the conversion of PIP2 to PIP3, preventing AKT phosphorylation and activation [1] [4]. This pathway and the associated validation assay can be visualized in the following diagrams.
Diagram Short Title: PI3Kδ-AKT Signaling Pathway
The diagram above illustrates the signaling pathway. This compound inhibits PI3Kδ, which prevents the phosphorylation and activation of AKT, a key downstream effector. This reduction in pAKT serves as the direct readout for successful target engagement [1] [4].
Diagram Short Title: pAKT Inhibition Assay Workflow
The experimental workflow for the cell-based validation assay involves stimulating the PI3K pathway, applying the inhibitor, and then quantifying the resulting pAKT levels to confirm target engagement [2] [3].
In the this compound trial, verifying target engagement via pAKT reduction was crucial for interpreting the drug's immunomodulatory effects, which included a decrease in regulatory T cells (Tregs) and enhanced T cell cytotoxicity in the tumour microenvironment [1]. This confirms that the observed biological and potential anti-tumour effects were on-target.
For your own research, using pAKT as a pharmacodynamic marker provides a direct and quantifiable method to confirm PI3Kδ inhibition. The cell-based functional assay is a reliable model for screening and profiling inhibitors [2] [3].
AMG319 is characterized as a highly potent and selective inhibitor of the PI3Kδ isoform [1] [2]. The table below summarizes its biochemical potency (IC50) against all four Class I PI3K isoforms and its functional activity in cellular assays.
| Target / Assay | IC₅₀ / Activity Value | Experimental Context |
|---|---|---|
| PI3Kδ (Biochemical) | 18 nM | In vitro enzyme assay [1] |
| PI3Kγ (Biochemical) | 850 nM | In vitro enzyme assay [1] |
| PI3Kβ (Biochemical) | 2.7 µM (2700 nM) | In vitro enzyme assay [1] |
| PI3Kα (Biochemical) | 33 µM (33000 nM) | In vitro enzyme assay [1] |
| B-cell Proliferation (Functional) | 8.6 nM | Anti-IgM/CD40L-induced proliferation [1] |
| pAkt Inhibition (Functional) | 1.5 nM | Reduction in phosphorylated Akt level in B-cells [1] |
| Human Whole Blood Assay (CD-69) | 16 nM | Anti-IgD-induced CD69 expression [2] |
The data shows that this compound exhibits >47-fold selectivity for PI3Kδ over PI3Kγ, and even greater selectivity over the PI3Kβ and PI3Kα isoforms [1]. Its high potency is maintained in functional cellular assays, effectively disrupting PI3Kδ-dependent B-cell signaling and proliferation at low nanomolar concentrations [1].
The evaluation of this compound involves standardized biochemical and cellular techniques. Here are the methodologies for key experiments cited in the data.
PI3K Enzyme Assay [1] This biochemical assay measures the direct inhibition of each PI3K isoform's lipid kinase activity.
B-cell Functional Assays [1] These cellular assays confirm the functional consequences of PI3Kδ inhibition in a biologically relevant context.
The high selectivity of this compound translates to specific immunological effects and clinical considerations.
The development of isoform-selective inhibitors like this compound is challenging due to the high structural conservation of the ATP-binding pocket across all four Class I PI3Ks [5] [6]. Achieving selectivity often depends on exploiting subtle differences in amino acid residues and the flexibility of specific regions within the binding site [6]. While the exact structural interactions of this compound are not detailed in the search results, its high degree of selectivity suggests it successfully targets unique features of the PI3Kδ isoform.
The following diagrams illustrate the role of PI3Kδ in B-cell signaling and the key steps in evaluating a PI3Kδ inhibitor like this compound.
Diagram 1: PI3Kδ in B-Cell Signaling. This diagram shows how activation of the B-cell receptor (BCR) leads to PI3Kδ activation. PI3Kδ converts PIP₂ to PIP₃, which recruits and activates downstream kinases like Akt and PDK1, driving key B-cell processes. This compound specifically inhibits PI3Kδ to block this signaling cascade.
Diagram 2: Inhibitor Evaluation Workflow. This diagram outlines the key experimental stages for characterizing a PI3Kδ inhibitor like this compound, progressing from biochemical and cellular assays to in vivo models and clinical trials.
AMG319 modulates the tumor microenvironment by preferentially targeting regulatory T cells (Tregs), which enhances the activity of cytotoxic immune populations. The table below summarizes the key cellular changes observed in a human phase II trial for head and neck squamous cell carcinoma (HNSCC) and supporting mouse studies [1] [2].
| Immune Cell Population | Observed Change with this compound | Associated Experimental Evidence |
|---|
| Regulatory T Cells (Tregs) | ↓ Abundance in tumor tissue [1]. ↓ Systemic levels (spleen, colon in mice) [1]. → Rapid normalization after treatment cessation [1]. | IHC on tumor samples; scRNA-seq of Tregs from multiple tissues in mice [1]. | | CD8+ T Cells | ↑ Cytotoxic potential [1]. ↑ Expression of IFNG, GZMB, PRF1 [1]. ↑ Proliferation (Ki67) and activation (PD-1, TOX) [1]. | Bulk RNA-seq of sorted CD8+ T cells; scRNA-seq of tumor-infiltrating T cells [1]. | | CD4+ T Cells | ↑ Cytotoxic gene expression (GZMB, PRF1) [1]. ↑ Clonal expansion [1]. | scRNA-seq of tumor-infiltrating T cells [1]. | | Pathogenic T Cells (Th17/TC17) | ↑ Expansion in colonic tissue linked to irAEs (mouse model). → This effect was curbed by intermittent dosing [1]. | scRNA-seq analysis of colonic tissue [1]. |
The following table summarizes efficacy and adverse event data from the neoadjuvant phase II trial of this compound in HNSCC, which highlights its potent immunomodulatory effects and the associated toxicity challenge [1].
| Parameter | AMG 319 (400 mg daily) | AMG 319 (300 mg daily) | Placebo |
|---|---|---|---|
| Patients with irAEs Leading to Discontinuation | 9 out of 15 (60%) [1] | 3 out of 6 (50%) [1] | Not reported |
| Most Common irAEs | Rash (25%), Diarrhea (28%), Transaminitis (14%) [1] | Similar irAE profile [1] | Rash (4%), Diarrhea (1%) [1] |
| Median Time to irAE Onset | 9 days [1] | Information combined | Not applicable |
| Pathological Response (Sample Size Limited) | 2 partial responses, 1 complete pathological response [1] | Information combined | Not reported |
For reproducibility, here are the methodologies used in the cited research to generate the data above [1] [2]:
The diagrams below, generated using Graphviz, illustrate the mechanistic rationale for intermittent PI3Kδ inhibition.
The data demonstrates that this compound is a powerful tool for reprogramming the immunosuppressive tumor microenvironment by selectively depleting Tregs. However, the high incidence of irAEs with continuous dosing poses a significant clinical challenge [1].
The following table summarizes key experimental findings on circulating and tumor immune markers from a neoadjuvant, double-blind, placebo-controlled randomized phase II trial of AMG319 in patients with head and neck squamous cell carcinoma (HNSCC) [1] [2].
| Aspect | Experimental Findings |
|---|---|
| Clinical Trial Design | Neoadjuvant, double-blind, placebo-controlled, Phase II. 33 patients randomized (2:1 this compound:placebo). Doses: 400 mg or 300 mg daily for 7-24 days [1] [2]. |
| Key Circulating Immune Marker | Increase in activated circulating Tregs: PI3Kδ inhibition led to a significant increase in activated circulating regulatory T cells (Tregs), while proportion/activation in placebo group remained stable [1] [2]. |
| Tumor Microenvironment (TME) Markers | Reduced intratumoral Tregs: Significant reduction in FOXP3 transcript levels and Treg cell abundance in tumors, especially when assessed shortly after treatment cessation [1] [2]. Enhanced T cell cytotoxicity: Bulk RNA-seq of tumor-infiltrating CD8+ T cells showed higher expression of IFNG, GZMB, and PRF1 post-treatment. Single-cell RNA-seq confirmed increased cytotoxicity genes in CD4+ and CD8+ T cell clusters [1] [2]. | | Proposed Mechanism of Marker Change | PI3Kδ inhibition presumed to influence Treg proliferation or displace activated Tregs from tissues by altering tissue homing factors (e.g., KLF2, S1PR1), contributing to both anti-tumor immunity and toxicity [1] [2]. |
For researchers looking to validate these findings, here are the key methodologies used in the this compound study [1] [2]:
The study provided a deep mechanistic explanation for both the efficacy and immune-related adverse events (irAEs) of this compound, summarized in the diagram below.
This mechanism reveals a key consideration for PI3Kδ inhibitor development: their therapeutic effect and toxicity may stem from the same systemic action on Treg cells [1] [2]. The discovery that intermittent dosing in mouse models achieved significant tumor growth reduction without inducing pathogenic T cells in the colon provides a crucial strategy for mitigating irAEs in future clinical applications [1] [2].
AMG 319 is a selective, small-molecule inhibitor of the PI3Kδ (phosphoinositide 3-kinase delta) isoform [1]. The following table summarizes its key characteristics based on current literature.
| Attribute | Description |
|---|---|
| Drug Name | AMG 319 |
| Target | PI3Kδ (Phosphoinositide 3-kinase delta) [1] |
| Mechanism of Action | Inhibits the PI3Kδ isoform, which is primarily expressed in leukocytes. This modulation reduces the activity and suppressive function of regulatory T cells (Tregs) in the tumor microenvironment, thereby potentially enhancing anti-tumor immunity [1]. |
| Therapeutic Rationale | The PI3K/Akt/mTOR pathway is frequently dysregulated in cancers. Targeting the p110δ isoform aims to counteract tumor-induced immune suppression without the broad toxicity of pan-PI3K inhibitors [1] [2]. |
| Reported Clinical Context | A clinical study reported that AMG 319 reduced Treg populations in patients with head and neck squamous cell carcinoma (HNSCC) [1]. |
| Development Status | The search results do not specify its current development status. |
While direct comparative data is unavailable, the scientific rationale for developing AMG 319 highlights its potential differences from traditional treatments.
To fully address your request for a comparison guide, the following detailed experimental data would be required but is not available in the current search results:
The diagram below illustrates the proposed mechanism of action of AMG 319 and the general workflow for evaluating it in a preclinical and clinical setting, which underpins the type of data researchers would seek.
The table below summarizes the key experimental data for this compound from a phase II trial in head and neck cancer and follow-up mechanistic studies.
| Aspect | Experimental Data & Findings |
|---|---|
| Clinical Trial Design | Neoadjuvant, double-blind, placebo-controlled RCT in treatment-naive HNSCC patients. This compound vs. placebo in 2:1 ratio (total n=33) [1]. |
| Impact on Tumor Tregs | Significant reduction of intratumoral Treg cells (by immunohistochemistry) and decreased FOXP3 transcript levels (by bulk RNA-seq) post-treatment [1]. |
| Impact on Effector T Cells | Enhanced cytotoxic potential of tumor-infiltrating CD8+ T cells: increased expression of IFNG, GZMB, and PRF1 (by RNA-seq). Single-cell RNA-seq confirmed increased cytotoxicity genes in T cell clusters [1]. |
| Efficacy Outcomes | Brief treatment showed no significant difference in tumor volume. Two partial responses and one complete pathological response observed, all in patients with grade 3/4 irAEs [1]. |
| Toxicity Profile (irAEs) | High incidence leading to treatment discontinuation: 9/15 patients at 400 mg daily; 3/6 patients at 300 mg daily. Most prevalent irAEs: skin rash (29%), diarrhea (29%), transaminitis (14%) [1] [2]. |
| Proposed Solution | Intermittent dosing (e.g., 4 days on/3 days off) in mouse models showed significant tumor growth inhibition without inducing pathogenic T cells in the colon, suggesting a path to mitigate toxicity [1] [2]. |
For researchers looking to validate or build upon these findings, here are the methodologies from the key studies.
The following diagram illustrates the dual effects of continuous PI3Kδ inhibition and how intermittent dosing aims to uncouple efficacy from toxicity.
The data positions this compound as a potent but challenging immunomodulatory agent.
The following table consolidates the core experimental data on this compound's effect on CD8+ T-cells from a human clinical trial and supporting mouse models [1].
| Evidence Type | Model / Subjects | This compound Dosing | Key Effects on CD8+ T-cells | Other Immune Effects | Outcome / Adverse Events |
|---|
| Clinical Trial (Neoadjuvant, randomized, placebo-controlled) | Human patients with HNSCC (n=21 treated) | 400 mg or 300 mg daily, 7-24 days | • Increased activation (cytotoxic potential) [1] • Elevated IFNG, GZMB, PRF1 gene expression [1] • Oligoclonal expansion [1] | • Decreased intratumoral Treg cells [1] • Increased circulating activated Treg cells [1] | irAEs in 12/21 patients: colitis, skin rash, diarrhea, transaminitis. Led to treatment discontinuation [1]. | | Supporting Pre-clinical Evidence | Mouse solid tumor model (B16F10-OVA) | PI3Kδ inhibitor PI-30657 | • Increased intratumoral CD8+ T cells [1] • Enhanced proliferative (Ki67+) and cytotoxic capacity [1] • Increased TOX+ CD8+ T cells [1] | • Systemic decrease in Treg cells (tumor, spleen, colon) [1] | Decreased tumor growth; induced colitis. Effect was CD8+ T-cell dependent [1]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.
Human Clinical Trial Protocol (from [1])
Mouse Model Protocol (from [1])
Rag1−/− and Cd8−/− mice.The evidence indicates that this compound, a PI3Kδ inhibitor, augments CD8+ T-cell activity primarily through an indirect mechanism involving modulation of the tumor immune microenvironment, particularly by suppressing regulatory T cells (Tregs).
The following diagram illustrates the proposed mechanism by which PI3Kδ inhibition enhances CD8+ T-cell anti-tumor activity.
The diagram shows that inhibition of PI3Kδ in Tregs leads to their functional impairment and numerical decline. This relieves the immunosuppressive "brakes" on CD8+ T-cells, allowing for their enhanced activation, clonal expansion, and cytotoxic function against tumors. A critical trade-off is that systemic Treg suppression can also break peripheral tolerance, leading to immune-related adverse events (irAEs) like colitis [1].
The search results highlight a significant challenge and a potential solution for PI3Kδ inhibition therapy:
The following table summarizes the key outcomes from a randomized, double-blind, placebo-controlled phase II trial of AMG319 as neoadjuvant therapy in patients with head and neck squamous cell carcinoma (HNSCC) [1] [2].
| Trial Aspect | This compound (400 mg/day) | This compound (300 mg/day) | Placebo |
|---|---|---|---|
| Patient Numbers | 15 patients [1] | 6 patients [1] | Not specified in detail |
| Immune-Related Adverse Events (irAEs) | 9 of 15 patients (60%) [1] | 3 of 6 patients (50%) [1] | Significantly lower incidence [1] |
| Most Prevalent irAEs | Rash (29%), Diarrhea (29%), Transaminitis (14%) across this compound treatment groups [1] | ||
| Treatment Discontinuation Due to irAEs | 12 of 21 patients in total this compound groups [1] | Not applicable | |
| Median Time to Onset of irAEs | 9 days [1] | Not applicable | |
| Effect on Tumour-Infiltrating Treg Cells | Significant decrease in FOXP3 transcripts and Treg cell abundance [1] | No significant change | |
| Effect on Tumour-Infiltrating CD8+ T Cells | Increased expression of IFNG, GZMB, and PRF1; enhanced cytotoxic potential [1] | No significant change | |
| Objective Tumour Response | 2 partial responses; 1 complete pathological response (all in patients with grade 3/4 irAEs) [1] | Not reported |
To help interpret the results, here are the methodologies used in the trial to generate the key data points [1]:
The efficacy and toxicity of this compound are two sides of the same coin, driven by its mechanism of action. The diagram below illustrates this interconnected pathway.
This diagram shows how PI3Kδ inhibition by this compound disrupts immune homeostasis. Preclinical mouse model data suggests that intermittent dosing may help decouple the desired anti-tumour effects from the detrimental toxicity [1].